5-Chloro-2-cyanophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIINQQPEHZQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674578 | |
| Record name | (5-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-52-1 | |
| Record name | B-(5-Chloro-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-cyanophenylboronic acid is a key building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring a chloro, a cyano, and a boronic acid group, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and reliable synthetic route to this valuable compound, starting from the commercially available precursor, 2-bromo-4-chlorobenzonitrile. The presented methodology is grounded in well-established organometallic principles and offers a detailed, step-by-step protocol suitable for laboratory-scale synthesis. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: The Significance of this compound
Phenylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it an indispensable tool in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials.
This compound (CAS No. 1072946-52-1) is a particularly valuable reagent within this class of compounds. The presence of three distinct functional groups on the phenyl ring offers multiple avenues for further chemical modification:
-
The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond at this position.
-
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions.
-
The chloro group provides an additional site for nucleophilic aromatic substitution or further cross-coupling reactions under specific conditions.
This trifunctional nature makes this compound a highly sought-after intermediate in the synthesis of complex drug candidates and advanced materials.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and reliable approach to the synthesis of aryl boronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. For the synthesis of this compound, a retrosynthetic analysis points to 2-bromo-4-chlorobenzonitrile as an ideal starting material.
The proposed synthetic strategy involves a two-step sequence:
-
Formation of an Aryllithium Intermediate: A halogen-lithium exchange reaction on 2-bromo-4-chlorobenzonitrile using an organolithium reagent, such as n-butyllithium. This reaction is highly efficient and chemoselective for the bromine atom over the less reactive chlorine atom, especially at low temperatures.
-
Borylation and Hydrolysis: The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester intermediate. Subsequent acidic hydrolysis of the boronate ester furnishes the desired this compound.
This strategy is advantageous due to the ready availability of the starting material, the high yields typically associated with lithium-halogen exchange, and the straightforward nature of the borylation and hydrolysis steps.
Detailed Experimental Protocol
This protocol is a comprehensive, self-validating procedure derived from established methodologies for the synthesis of analogous cyanophenylboronic acids.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| 2-Bromo-4-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 57381-49-4 | ≥98% | Commercially Available |
| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M in hexanes | Commercially Available |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Commercially Available |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Commercially Available |
Step-by-Step Synthesis
Step 1: Lithiation of 2-Bromo-4-chlorobenzonitrile
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromo-4-chlorobenzonitrile (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
Step 2: Borylation and Hydrolysis
-
To the cold aryllithium solution from Step 1, add triisopropyl borate (1.5 eq) dropwise via syringe, again maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature slowly over 1-2 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid, while cooling the flask in an ice-water bath. Continue adding the acid until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by silica gel column chromatography.
Visualization of the Synthetic Workflow
Figure 1: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (181.38 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, and the C-Cl stretch.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values.
Safety and Handling
-
2-Bromo-4-chlorobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Triisopropyl borate: This compound is flammable. Keep away from heat and open flames.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound via lithium-halogen exchange of 2-bromo-4-chlorobenzonitrile is a reliable and efficient method for accessing this valuable synthetic intermediate. The detailed protocol provided in this guide, along with the supporting information on characterization and safety, is intended to empower researchers to confidently synthesize this compound in a laboratory setting. The versatility of this compound ensures its continued importance in the development of novel pharmaceuticals and advanced materials.
chemical properties of 5-Chloro-2-cyanophenylboronic acid
An In-depth Technical Guide to 5-Chloro-2-cyanophenylboronic acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools, serving as pivotal building blocks in the construction of complex molecular architectures. Among these, this compound (CAS No. 1072946-52-1) has emerged as a valuable reagent, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—featuring both a chloro and a cyano group—imparts specific electronic properties that render it a highly effective partner in palladium-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of this compound, designed for researchers, chemists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a substituted aromatic boronic acid. The presence of an electron-withdrawing chlorine atom at the 5-position and a strongly electron-withdrawing cyano group at the 2-position significantly influences the electronic character of the phenyl ring and the reactivity of the boronic acid moiety.[1]
| Property | Value | Source(s) |
| CAS Number | 1072946-52-1 | [4] |
| Molecular Formula | C₇H₅BClNO₂ | [4] |
| Molecular Weight | 181.38 g/mol | [4] |
| IUPAC Name | (5-chloro-2-cyanophenyl)boronic acid | [4] |
| Appearance | Solid (typically white to off-white powder) | [5] |
| Purity | Typically ≥95% or ≥98% | [5] |
| Solubility | Data not widely available; generally soluble in organic solvents like DMSO, DMF. | [4][6] |
Synthesis and Spectroscopic Characterization
General Synthesis Pathway
While specific manufacturing protocols are proprietary, compounds like this compound are typically synthesized from the corresponding aryl halide. A common and effective laboratory-scale approach involves the lithiation of an aryl bromide followed by quenching with a borate ester.[4]
Protocol: Synthesis via Lithiation-Borylation
-
Starting Material : Begin with 2-bromo-4-chlorobenzonitrile.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting material in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Lithiation : Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. Slowly add a stoichiometric equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise via syringe. The reaction is monitored for completion (e.g., by TLC).
-
Borylation : Once lithiation is complete, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture, maintaining the low temperature.
-
Quenching and Workup : After stirring for a sufficient period, the reaction is quenched by the addition of an aqueous acid (e.g., HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Purification : The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield this compound.
Spectroscopic Analysis
The structural confirmation of this compound relies on standard spectroscopic techniques. While a publicly available, detailed spectrum is not provided in the search results, an entry for a ¹H NMR spectrum exists, confirming its use for characterization.[7]
-
¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these signals will appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships. The two protons of the -B(OH)₂ group will typically appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR : The carbon NMR spectrum will display signals for the seven carbon atoms. The signal for the carbon bearing the cyano group (C≡N) will be in the characteristic nitrile region (approx. δ 115-125 ppm). The carbon atom attached to the boron will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).
-
¹¹B NMR : Boron-11 NMR is a key technique for characterizing organoboron compounds. For a tricoordinate boronic acid like this, a single broad resonance is expected in the range of δ 25-35 ppm.
-
IR Spectroscopy : The infrared spectrum would prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A broad absorption in the region of 3200-3500 cm⁻¹ for the O-H stretching of the boronic acid group would also be expected.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[9]
Mechanistic Considerations
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key steps. The electron-deficient nature of this compound plays a crucial role in this process.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) species. The rate of this step is generally faster for more reactive halides (I > Br > Cl).[10]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide. For electron-deficient boronic acids, this transmetalation step can be the rate-limiting step of the entire cycle.
-
Reductive Elimination : The resulting diorganopalladium(II) complex, [LₙPd(II)(Ar¹)(Ar²)], undergoes reductive elimination to form the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst.
The electron-withdrawing cyano and chloro groups on the boronic acid's phenyl ring decrease its nucleophilicity, which can slow the transmetalation step. Consequently, reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective : To synthesize a substituted biaryl via Suzuki-Miyaura coupling.
Materials :
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
A suitable phosphine ligand, e.g., Tricyclohexylphosphine (PCy₃) or SPhos (4 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: A mixture such as Dioxane/Water or Toluene/Water
Procedure :
-
Vessel Preparation : To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., PCy₃, 0.04 eq.).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heating and Reaction : Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required reaction time (e.g., 2-24 hours).
-
Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safe Handling, Storage, and Disposal
Proper handling and storage are essential when working with this compound.
-
Handling : Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid formation of dust and aerosols.[6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, so storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
-
Hazards : May cause skin, eye, and respiratory irritation.[6] The toxicological properties have not been thoroughly investigated.[6]
-
First Aid :
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Applications in Drug Discovery and Materials Science
This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5]
-
Pharmaceutical Intermediates : The compound serves as a critical building block for introducing the 5-chloro-2-cyanophenyl moiety into potential drug candidates. This specific structural unit can be crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of a molecule, for example, in the development of enzyme inhibitors.[4]
-
Materials Science : Substituted biaryls, synthesized using this reagent, are foundational structures in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers where the electronic properties of the core structure are paramount.[1]
This compound is a specialized yet highly significant reagent in modern organic synthesis. Its value is defined by the strategic placement of chloro and cyano functional groups, which provide a unique electronic profile for predictable reactivity in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of its properties, handling requirements, and reaction mechanics is key to leveraging its full potential in the creation of novel and complex molecular targets.
References
- 1. CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents [patents.google.com]
- 2. boronpharm.com [boronpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Cyanophenylboronic acid(138642-62-3) 1H NMR spectrum [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. books.rsc.org [books.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]
5-Chloro-2-cyanophenylboronic acid CAS number 1072946-52-1
An In-Depth Technical Guide to 5-Chloro-2-cyanophenylboronic acid (CAS: 1072946-52-1): A Strategic Building Block in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount.[1] Among the vast arsenal of reagents available to the synthetic chemist, organoboron compounds stand out for their unique combination of stability, reactivity, and functional group tolerance.[2][3] this compound, identified by its CAS number 1072946-52-1, has emerged as a particularly valuable intermediate. Its structure, featuring a trifunctionalized phenyl ring, offers a pre-packaged arrangement of reactive and modulating groups, making it a highly efficient component for constructing complex molecular architectures.[4]
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, provide validated experimental insights, and contextualize its application within the broader field of cross-coupling chemistry.
Physicochemical Properties and Structural Rationale
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The specific arrangement of the boronic acid, chloro, and cyano groups on the phenyl ring is not arbitrary; it is a carefully orchestrated combination that dictates the molecule's reactivity and synthetic potential.
The boronic acid moiety is the primary reactive site, serving as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.[5] The presence of both a chloro and a cyano group, both of which are electron-withdrawing, significantly influences the electronic properties of the phenyl ring. This electronic modulation can affect the kinetics of the transmetalation step in Suzuki-Miyaura coupling and provides chemists with finer control over synthetic transformations.[4][6]
Table 1: Core Specifications of this compound
| Property | Value | Source(s) |
| CAS Number | 1072946-52-1 | [7][8] |
| IUPAC Name | (5-chloro-2-cyanophenyl)boronic acid | [7] |
| Molecular Formula | C₇H₅BClNO₂ | [7] |
| Molecular Weight | 181.38 g/mol | [7] |
| Appearance | White to off-white solid/powder | [4][9] |
| Purity | Typically ≥95-98% | [10][11] |
| Synonyms | 5-chloro-2-cyanobenzeneboronic acid | [7][12] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The preeminent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals.[6][13][14]
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This is the crucial step where the boronic acid participates, typically after activation by a base.
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
A Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
Trustworthy protocols are self-validating. The following procedure is a representative example for the coupling of this compound with a generic aryl bromide. The choice of reagents and conditions is critical for success.
Rationale for Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates.
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15]
-
Solvent System: A biphasic solvent system like Toluene/Ethanol/Water or Dioxane/Water is often used. This ensures that both the organic-soluble reagents and the inorganic base can interact effectively at the phase interface.[15]
-
Temperature: Heating is typically required to drive the catalytic cycle, with 80-100 °C being a common range.
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., Toluene, 5 mL per mmol of aryl bromide) via syringe. Follow this with the addition of a 2M aqueous solution of Na₂CO₃ (2.0 eq).
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Analytical Characterization Profile
Confirming the identity and purity of this compound is essential before its use. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.5-8.2 ppm) will show three distinct signals corresponding to the protons on the substituted phenyl ring, with coupling patterns consistent with a 1,2,4-trisubstituted system. A broad singlet for the B(OH)₂ protons may also be observed. |
| ¹³C NMR | Signals for the six aromatic carbons, with the carbon attached to the boron appearing at a characteristic downfield shift. The cyano carbon (C≡N) signal will also be present (typically 115-120 ppm). |
| ¹¹B NMR | A single, broad peak is expected in the range of +28 to +33 ppm, which is characteristic of a trigonal planar arylboronic acid.[16] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 180.0, showing the characteristic isotopic pattern for one chlorine atom. |
| FT-IR (cm⁻¹) | Strong, sharp absorbance around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch. A broad absorbance around 3200-3500 cm⁻¹ for the O-H stretch of the boronic acid. A peak for the C-Cl stretch around 700-800 cm⁻¹. |
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is non-negotiable. The information is derived from safety data sheets (SDS) and established laboratory best practices.[9][12][17]
Table 3: GHS Hazard and Precautionary Information
| Category | GHS Information | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][18] |
| Pictograms | Exclamation Mark (GHS07) | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[20] Avoid formation of dust during weighing and transfer.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability and to prevent dehydration to the corresponding boroxine anhydride, refrigeration (2-8 °C) is recommended.
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[17][21]
Broader Impact in Drug Discovery
The true value of a building block like this compound lies in its ability to accelerate the drug discovery process.[22] The biaryl motif it helps to create is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific functionalities of this reagent are highly advantageous:
-
Cyano Group: Can act as a hydrogen bond acceptor, a key interaction for binding to biological targets. It is also a bioisostere for other functional groups and can be a precursor for other functionalities like amines or tetrazoles.
-
Chloro Group: Modifies the electronic nature of the ring and can serve as a "metabolic soft spot" blocker, improving the pharmacokinetic profile of a drug candidate. It also provides a lipophilic contribution which can enhance membrane permeability.
The use of boronic acids in medicine is well-established, with drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validating the boronic acid moiety's utility as a pharmacophore.[23][24] Reagents like this compound are instrumental in the synthesis of the next generation of complex therapeutic agents.[4][25]
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 4. nbinno.com [nbinno.com]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Database methyl ((1S,2R,3S,4R)-2,3-dihydroxy-4-((2-(3-((trifluoromethyl)thio)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)cyclopentyl)sulfamate,1450833-55-2,6-ISOPROPYLQUINOLINE,1333-53-5,2,4-DICHLORO-6-NITROANISOLE,37138-82-2,Thiol-PEG3-acid,1347750-82-6, [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. boronpharm.com [boronpharm.com]
- 11. 1072946-52-1 | this compound - Capot Chemical [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 17. capotchem.com [capotchem.com]
- 18. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. nbinno.com [nbinno.com]
- 23. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Chloro-2-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-cyanophenylboronic acid is a substituted arylboronic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural features—a chloro group, a cyano group, and a boronic acid moiety on a phenyl ring—confer specific reactivity and properties that make it a valuable reagent.[2][3] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers in the field.
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (-B(OH)2), are generally stable to air and moisture, facilitating their handling and storage.[4][5] They are pivotal in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for creating carbon-carbon bonds.[1][6] The strategic placement of the chloro and cyano groups on the phenyl ring of this compound allows for fine-tuning of the electronic and steric properties of target molecules in drug discovery and materials science.[1][5]
Molecular Structure and Properties
The molecular formula for this compound is C7H5BClNO2, and its molecular weight is 181.38 g/mol .[2][3] The IUPAC name is (5-chloro-2-cyanophenyl)boronic acid.[2]
Structural Characteristics
The molecule consists of a benzene ring substituted with three functional groups:
-
Boronic Acid Group (-B(OH)2): This functional group is the reactive center for cross-coupling reactions. The boron atom is sp2 hybridized, possessing a vacant p-orbital, which makes it a Lewis acid.[7]
-
Chloro Group (-Cl): Located at the 5-position, this electron-withdrawing group influences the electronic properties of the aromatic ring.
-
Cyano Group (-C≡N): Positioned at the 2-position, this is also a strong electron-withdrawing group that significantly impacts the molecule's reactivity.
The specific arrangement of these substituents dictates the molecule's chemical behavior and its utility in synthesis.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 181.38 g/mol | [2] |
| Molecular Formula | C7H5BClNO2 | [2] |
| IUPAC Name | (5-chloro-2-cyanophenyl)boronic acid | [2] |
| CAS Number | 1072946-52-1 | [2] |
| Purity | Typically ≥ 98% | [3] |
It is important to note that arylboronic acids can readily undergo dehydration to form cyclic trimer anhydrides known as boroxines.[8] This can complicate characterization, and commercial samples often contain varying amounts of these anhydrides.[8]
Structural Analysis and Characterization
A variety of analytical techniques are employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group would be expected.
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The signals for the quaternary carbon attached to the boron atom are often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[4]
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids. The chemical shift of the boron atom can provide insights into its coordination state and electronic environment.[4][9] Tricoordinate boronic acids typically show a resonance in the 25–35 ppm range.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for this compound include:
-
A strong, broad O-H stretch from the boronic acid's hydroxyl groups, typically in the 3300–3200 cm⁻¹ region.[4]
-
A strong B-O stretching vibration between 1380–1310 cm⁻¹.[4]
-
The characteristic C≡N stretch of the cyano group.
The absence of the O-H stretch and the appearance of a new strong absorption around 680–705 cm⁻¹ can indicate the formation of the boroxine anhydride.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the analysis of boronic acids.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11] While obtaining suitable crystals can be a rate-limiting step, the resulting data is invaluable for unambiguous structure determination.[11]
Synthesis and Purification
Synthetic Routes
Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[8] For this compound, a plausible synthetic route would involve the formation of an organometallic species from a di-substituted benzene precursor, such as 2-bromo-4-chlorobenzonitrile.
A generalized workflow for the synthesis is as follows:
Caption: Generalized synthetic workflow for this compound.
Purification
Purification of boronic acids can be challenging due to their propensity to form boroxines. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds.
-
Chromatography: Column chromatography can be used to separate the desired boronic acid from impurities.
-
Derivatization: Conversion to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can facilitate purification. The boronic acid can then be regenerated if needed.
Applications in Research and Drug Development
This compound is a versatile reagent with significant applications in several areas of chemical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[6][12][13] It is widely used in the synthesis of biaryls, poly-olefins, and styrenes.[6] The mild reaction conditions and tolerance of a wide range of functional groups make it a preferred method in organic synthesis.[6][14]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.[12][15]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.[13][15]
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[12][13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery
In drug discovery, the ability to rapidly synthesize libraries of diverse compounds is essential for identifying promising drug candidates.[5] this compound serves as a key building block for introducing a specific substituted phenyl ring into larger molecules.[1] This modular approach accelerates structure-activity relationship (SAR) studies, where systematic modifications to a molecule's structure are made to optimize its biological activity.[5] Boronic acids themselves are also being investigated as potential therapeutic agents, for example, as inhibitors of serine proteases.[16]
Materials Science
The structural motifs provided by this compound can be incorporated into polymers and other advanced materials to impart specific electronic or optical properties.[1]
Handling, Storage, and Safety
Handling
As with all chemicals, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this compound.[17] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]
Storage
Boronic acids are generally stable but can be sensitive to moisture and air.[17][18] It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18] Storage under an inert atmosphere (e.g., argon or nitrogen) can help to prevent degradation.[17] Due to their hygroscopic nature, proper storage is crucial to maintain their quality and prevent clumping.[18]
Safety Considerations
While boronic acids are generally considered to have low toxicity, some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[7][19] Therefore, it is important to control their residual levels in final products.[19]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined molecular structure and predictable reactivity make it an essential tool for the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, characterization, and handling is crucial for researchers to effectively and safely utilize this important building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boronpharm.com [boronpharm.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. nbinno.com [nbinno.com]
- 6. byjus.com [byjus.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. laballey.com [laballey.com]
- 19. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-cyanophenylboronic Acid
Introduction: The Critical Role of Reagent Integrity in Modern Synthesis
5-Chloro-2-cyanophenylboronic acid is a highly functionalized building block, indispensable in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a cyano group, makes it a valuable synthon for accessing complex molecular architectures in medicinal chemistry and materials science. However, the utility of this and other arylboronic acids is fundamentally dependent on their chemical integrity. Degradation of the boronic acid moiety not only reduces reaction yields but can also introduce impurities that complicate purification and compromise the reproducibility of experimental results. This guide provides a comprehensive overview of the intrinsic stability of this compound, details its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure its optimal performance.
Section 1: The Chemical Nature and Intrinsic Stability of Arylboronic Acids
Arylboronic acids are generally stable, crystalline solids, yet they possess inherent chemical vulnerabilities that must be understood and managed. The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid[1]. This Lewis acidity is the cornerstone of its reactivity and also the root of its primary instability: the propensity for dehydration.
The Boroxine Equilibrium: The Primary Degradation Pathway
The most significant and common degradation pathway for arylboronic acids is the intermolecular dehydration to form a six-membered cyclic trimeric anhydride known as a boroxine.[1][2][3][4][5] This is a reversible condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form the boroxine ring.[2][3][6]
-
Causality: The reaction is driven by the removal of water and is often accelerated by heat.[1][3][5] Even at room temperature, solid arylboronic acids can slowly convert to their boroxine form, especially if improperly stored.[4] This means that a commercial bottle of this compound will often contain varying amounts of its corresponding boroxine.[7] The equilibrium can be shifted back toward the monomeric boronic acid by the addition of water, a process that readily occurs during the aqueous workup of a reaction.[4][6]
The formation of boroxine is an entropically driven process due to the release of three water molecules.[6][8] The electronic nature of the substituents on the phenyl ring also influences the position of this equilibrium. Studies have shown that electron-donating groups tend to favor boroxine formation, while electron-withdrawing groups, such as the chloro and cyano groups in the title compound, may slightly disfavor it by increasing the Lewis acidity of the boron center and its susceptibility to hydrolysis from the boroxine form.[4][8]
Caption: Reversible equilibrium between boronic acid and its boroxine.
Other Degradation Pathways
While boroxine formation is the most common issue, other degradation pathways can occur under specific conditions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions, heat, and the presence of certain metals.[9] For this compound, this would result in the formation of 4-chloro-2-cyanobenzene, an impurity that would be unreactive in Suzuki couplings.
-
Oxidative Degradation: In the presence of strong oxidants, the boronic acid group can be cleaved to yield a phenol.[10] While less common under standard storage, this highlights the need to avoid storing the compound with oxidizing agents.
Section 2: Rigorous Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of this compound. The primary goals are to minimize exposure to moisture, heat, and atmospheric oxygen.
Recommended Storage Conditions
The following conditions are recommended for the long-term storage and preservation of the compound's purity and reactivity.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature slows the rate of all chemical degradation pathways, most notably the thermally driven dehydration to the boroxine.[11][12][13][14] While some boronic acids are stable at room temperature for short periods, refrigeration is the standard for long-term preservation of high-purity reagents. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas serves two critical functions. First, it eliminates atmospheric moisture, which is the key reactant in the hydrolysis of the boroxine back to the boronic acid and a catalyst for degradation.[12][15] Second, it prevents potential slow oxidative degradation pathways. |
| Container | Tightly Sealed, Opaque Vial | A tightly sealed container is the primary barrier against moisture ingress.[11][16] Opaque or amber vials are recommended to protect against potential light-induced degradation, although this is a less common pathway for this specific class of compounds. |
| Environment | Dry, Well-Ventilated Area | The compound should be stored in a dedicated, dry location, such as a desiccator cabinet (at the appropriate temperature) or a controlled laboratory refrigerator.[15][17] Storing away from acids, bases, and strong oxidizing agents is crucial to prevent accidental contact and reaction.[11][12][18] |
Handling Workflow: A Self-Validating System
To ensure the compound's integrity from storage to reaction, a systematic handling workflow should be employed. This workflow is designed to be self-validating by minimizing environmental exposure at every step.
Caption: Workflow for handling moisture-sensitive boronic acids.
-
Expert Causality: The most critical, and often overlooked, step is allowing the container to equilibrate to ambient temperature before opening. Opening a cold vial immediately introduces room air, which will cause moisture to condense on the cold solid, compromising the entire batch. This single procedural error is a common cause of reagent degradation.
Section 3: Experimental Protocol for Quality Assessment
Before use in a critical synthesis, especially if the material has been stored for an extended period or its history is unknown, a quick quality assessment is advisable. ¹H NMR spectroscopy is a powerful and straightforward tool for this purpose.
Step-by-Step Protocol: ¹H NMR Analysis for Boroxine Content
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a deuterated solvent that is as anhydrous as possible (e.g., CDCl₃ or DMSO-d₆ from a sealed ampule).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Boronic Acid Monomer: Look for a broad singlet corresponding to the B(OH)₂ protons. The exact chemical shift is variable and depends on concentration and residual water, but it is typically found in the 5-8 ppm range. The aromatic protons will appear as distinct multiplets.
-
Boroxine Trimer: The formation of the boroxine results in the loss of the B(OH)₂ signal. Concurrently, there may be slight shifts in the aromatic proton signals compared to the pure monomer. Comparing the integration of the aromatic region to an internal standard, or observing the diminution of the B(OH)₂ peak, can provide a semi-quantitative measure of boroxine content.
-
-
Interpretation: A high-quality sample should show a prominent B(OH)₂ signal and clean aromatic signals. The presence of significant boroxine is indicated by a reduced or absent B(OH)₂ signal. If the material is intended for a reaction with a non-aqueous workup, the presence of boroxine may be less critical, as it can still participate in many coupling reactions. However, for achieving maximum reproducibility and accurate stoichiometry, material with minimal boroxine content is preferred.
Conclusion
The stability of this compound is not absolute. Its susceptibility to dehydration to form an inactive boroxine trimer necessitates a disciplined approach to its storage and handling. By understanding the chemical principles behind its degradation and implementing the protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere and meticulous handling to prevent moisture exposure—researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block. This vigilance is a cornerstone of achieving reproducible, high-fidelity results in the demanding fields of drug discovery and materials science.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 1072946-52-1 [amp.chemicalbook.com]
- 15. capotchem.com [capotchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. szabo-scandic.com [szabo-scandic.com]
A Comprehensive Technical Guide to the Safe Handling and Hazard Profile of 5-Chloro-2-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-cyanophenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, as with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for its responsible and safe use in a laboratory setting. This guide provides an in-depth analysis of the known safety information for this compound, offering practical guidance for researchers and professionals. It is important to note that while this document synthesizes available data, the toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach to its handling.[1]
GHS Hazard Classification and Profile
This compound is classified as an irritant. Based on available data, it is known to cause skin and eye irritation, and may cause respiratory irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
This table summarizes the GHS classification for this compound and similar compounds.[2][3][4]
Prudent Practices for Safe Handling and Storage
Given the irritant nature of this compound and the limited comprehensive toxicological data, a conservative approach to handling is essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous dusts and vapors is through robust engineering controls.
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or aerosolized particles.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: In situations where dust formation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved particulate respirator should be used.[1]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Some sources recommend refrigeration to maintain product quality.[9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][10][11]
Reactivity and Decomposition
While comprehensive reactivity data is limited, this compound is generally stable under recommended storage conditions.[1]
-
Conditions to Avoid: Exposure to moisture should be avoided.[1]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride gas, and oxides of boron.[1]
Toxicological Information: Acknowledging the Gaps
A significant consideration when working with this compound is the lack of extensive toxicological data.[1] The available information primarily characterizes it as an irritant.
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause respiratory tract irritation.[1][9] |
| Skin Contact | Causes skin irritation.[3] |
| Eye Contact | Causes serious eye irritation.[3] |
| Ingestion | Harmful if swallowed.[3] |
This table summarizes the known toxicological effects.[1][3][9]
Due to the absence of comprehensive studies on chronic toxicity, carcinogenicity, and reproductive toxicity, it is prudent to handle this compound with a high degree of caution and to minimize all potential routes of exposure.
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are critical.
| Exposure Type | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3] |
This table outlines the recommended first aid procedures.[1][3][9]
Accidental Release Measures
In the case of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spread of the spill.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[1]
Conclusion
This compound is a valuable synthetic tool, but its safe use hinges on a clear understanding of its potential hazards. While current data identifies it as an irritant, the lack of comprehensive toxicological information necessitates a cautious and proactive approach to safety. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and minimize risks.
References
- 1. capotchem.com [capotchem.com]
- 2. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Part 1: The Core Chemistry of Phenylboronic Acid Acidity
An In-Depth Technical Guide to the pKa of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the acidity (pKa) of substituted phenylboronic acids, critical molecules in organic synthesis and drug development. We will delve into the underlying principles governing their pKa, detail robust experimental methods for its determination, and present a logical framework for understanding substituent effects. This document is designed to be a practical and authoritative resource, grounded in established scientific principles.
Phenylboronic acids are organoboron compounds featuring a phenyl ring bonded to a boronic acid moiety (-B(OH)₂). Their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is immense. However, their reactivity, solubility, and biological interactions are fundamentally governed by the acidity of the boronic acid group.
The boron atom in phenylboronic acid is electron-deficient, making it a Lewis acid. This Lewis acidity facilitates the ionization of one of the hydroxyl groups, allowing the molecule to act as a Brønsted acid. The equilibrium, and thus the pKa, is exquisitely sensitive to the electronic environment of the phenyl ring.
The Dual Nature of Boronic Acid Acidity
It is a common misconception that the proton is simply lost from a hydroxyl group. In reality, the process involves the interaction of the boronic acid with a Lewis base, typically water. The boron atom, in its trigonal planar state, accepts a lone pair from water, forming a tetrahedral intermediate. A proton is then lost from this complex to yield the more stable tetrahedral boronate anion.
Electronic Effects of Substituents: The Key to pKa Modulation
The pKa of a substituted phenylboronic acid is predominantly controlled by the electronic properties of the substituents on the phenyl ring. These effects can be broadly categorized as inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the boronic acid group. This enhances the Lewis acidity of the boron atom, stabilizing the resulting negative charge on the boronate anion and thus lowering the pKa (increasing acidity).
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density to the phenyl ring. This reduces the Lewis acidity of the boron atom, destabilizing the boronate anion and leading to a higher pKa (decreased acidity).
Part 2: Rigorous Experimental Determination of pKa
Accurate pKa determination is paramount for predictable and reproducible results in both synthesis and biological assays. The following are field-proven methods for this purpose.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly reliable and direct method for measuring pKa. It involves monitoring the pH of a solution of the phenylboronic acid as a standardized strong base is added incrementally.
-
Solution Preparation:
-
Accurately prepare a standard solution of the substituted phenylboronic acid (e.g., 0.01 M) in CO₂-free deionized water.
-
Standardize a solution of a strong base, typically sodium hydroxide (NaOH, ~0.1 M).
-
-
Apparatus Setup:
-
Calibrate a pH meter using at least two standard buffer solutions.
-
Place a known volume of the phenylboronic acid solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
-
Titration Procedure:
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-cyanophenylboronic acid
Introduction: Navigating the Nuances of a Challenging Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[1][2][3] This guide is dedicated to a particularly intriguing, yet challenging, coupling partner: 5-Chloro-2-cyanophenylboronic acid . The presence of both a chloro and a cyano substituent on the phenylboronic acid ring introduces a unique combination of electronic and steric effects that demand a carefully considered approach to achieve high-yielding and clean transformations.
The ortho-cyano group, being strongly electron-withdrawing, can significantly influence the reactivity of the boronic acid. While electron-withdrawing groups on arylboronic acids can sometimes facilitate the transmetalation step, the potential for coordination of the nitrile's nitrogen atom to the palladium center adds a layer of complexity.[4] Furthermore, the ortho position of the cyano group, coupled with the meta-chloro substituent, presents steric considerations that must be addressed through the judicious selection of catalyst, ligand, and reaction conditions.
This document provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to successfully employing this compound in Suzuki-Miyaura coupling reactions. We will move beyond a simple recitation of steps to explore the underlying chemical principles, empowering you to not only follow a protocol but to understand, adapt, and troubleshoot it.
Physicochemical Properties and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety profile is paramount.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 181.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystals | General Observation |
| CAS Number | 1072946-52-1 | --INVALID-LINK-- |
Safety Profile: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Handling: Avoid dust formation and inhalation. Keep in a tightly sealed container in a cool, dry place.
The Suzuki-Miyaura Catalytic Cycle: A Conceptual Framework
A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides this framework.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar'B(OH)₂), activated by a base to form a more nucleophilic borate species ([Ar'B(OH)₃]⁻), is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.
Experimental Protocols: A Guided Approach
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. Optimization may be required depending on the specific coupling partner.
Protocol 1: General Coupling with Aryl Bromides and Iodides
This protocol is optimized for more reactive aryl halides and employs a widely effective catalyst system.
Materials:
-
This compound
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of dioxane. Add this catalyst solution to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide and iodide counterparts, necessitating a more active catalyst system. The use of bulky, electron-rich phosphine ligands is often key to success.[5][6][7]
Materials:
-
This compound
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%) or a commercially available solution
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.5 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (2.5 equiv) to a dry reaction vessel.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.015 equiv) and P(t-Bu)₃ (0.06 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Causality Behind Experimental Choices: A Deeper Dive
A successful protocol is more than a recipe; it's a series of logical decisions based on chemical principles.
-
Choice of Catalyst and Ligand:
-
Pd(OAc)₂/SPhos: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for a broad range of substrates.
-
Pd₂(dba)₃/P(t-Bu)₃: The combination of a Pd(0) source and the extremely bulky and electron-donating tri-tert-butylphosphine ligand is particularly potent for activating less reactive aryl chlorides.[5] The steric bulk of the ligand facilitates the formation of a monoligated palladium species, which is highly active in the catalytic cycle.
-
-
The Role of the Base: The base is not merely a spectator. It plays a crucial role in activating the boronic acid for transmetalation by forming the more nucleophilic borate anion ([Ar'B(OH)₃]⁻).[8]
-
K₃PO₄: A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with boronic acids.
-
K₂CO₃: A milder base that is often sufficient and can be advantageous when base-sensitive functional groups are present.
-
-
Solvent System: A mixture of an organic solvent and water is commonly employed.
-
Dioxane/Water or Toluene/Water: These solvent systems effectively dissolve both the organic and inorganic reagents. Water also plays a role in dissolving the base and facilitating the formation of the active borate species.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen deactivates the Pd(0) catalyst). 3. Poor quality of reagents (e.g., decomposed boronic acid). | 1. Use a fresh catalyst or a pre-catalyst. Screen different ligand/palladium combinations. 2. Ensure thorough degassing of solvents and the reaction mixture. 3. Use fresh, high-purity reagents. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of 4-chloro-2-cyanobenzene. This is a common side reaction, especially with strong bases or prolonged reaction times.[8] | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Use anhydrous conditions if possible, though this may slow down the desired reaction. 3. Minimize reaction time by closely monitoring the reaction. |
| Homocoupling of the Boronic Acid | The boronic acid couples with itself to form a symmetrical biaryl. | 1. Ensure a strictly oxygen-free environment. 2. Use a slight excess of the aryl halide. 3. Screen different catalyst systems, as some are more prone to promoting homocoupling. |
Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl structures. While its electronic and steric properties present unique challenges, a rational and informed approach to reaction design allows for its successful implementation in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively harness the synthetic potential of this versatile reagent. The protocols and insights provided herein serve as a comprehensive guide to navigate these challenges and achieve desired synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
reaction conditions for Suzuki coupling with 5-Chloro-2-cyanophenylboronic acid
Application Notes & Protocols
Guide for: Researchers, scientists, and drug development professionals. Topic: Reaction Conditions for Suzuki Coupling with 5-Chloro-2-cyanophenylboronic acid
Navigating the Challenges of Sterically Hindered and Electronically Deactivated Suzuki Couplings: A Protocol for this compound
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming C-C bonds, particularly in the construction of biaryl structures central to many pharmaceutical compounds.[1][2] While the reaction is broadly applicable, its efficiency can be significantly hampered when using substrates with challenging steric and electronic properties.[3] this compound is a prime example of such a substrate. The ortho-cyano group presents a significant steric impediment around the boron center, while both the cyano and chloro substituents are electron-withdrawing, deactivating the system.
This guide provides a detailed examination of the critical parameters and a robust protocol for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic reasoning behind the choice of catalyst, base, and solvent, offering a comprehensive approach for researchers aiming to incorporate this valuable building block into their synthetic strategies.
Mechanistic Overview: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4][5][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions with challenging substrates.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][5][7] For deactivated aryl chlorides, this step can be the rate-limiting.[8]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][9] This is a critical, often challenging, step for sterically hindered boronic acids.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Coupling with this compound
The combined steric bulk of the ortho-cyano group and the electronic deactivation from both the cyano and chloro groups necessitate careful selection of reaction components to overcome high activation barriers.
1. Catalyst and Ligand Selection: The Most Critical Factor
Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered and deactivated substrates.[10] The key is to use a catalytic system that promotes the challenging oxidative addition and reductive elimination steps.
-
Rationale: Bulky, electron-rich phosphine ligands are required.[10][11] These ligands stabilize the monoligated Pd(0) species, which is highly reactive and sterically accessible, facilitating the oxidative addition of the aryl halide.[11] They also accelerate the final reductive elimination step to release the product.
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[10] They create highly active and stable catalysts.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be highly effective for coupling aryl chlorides.[12]
-
Precatalysts: Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[4]
-
2. Base Selection: Driving the Transmetalation
The base plays a crucial role in activating the boronic acid to form a boronate "ate" complex, which is necessary for transmetalation.[9]
-
Rationale: For sterically hindered boronic acids, a moderately strong base is often required to drive the equilibrium towards the active boronate species. The presence of water can be beneficial, especially with phosphate and carbonate bases.[10]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent general choice, providing a good balance of reactivity and functional group tolerance.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that is often effective when others fail.[10]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.
-
3. Solvent System: Ensuring Homogeneity and Promoting Reactivity
The solvent must be able to dissolve the organic substrates, the palladium complex, and, to some extent, the inorganic base. Biphasic solvent systems are common and highly effective.
-
Rationale: Aprotic organic solvents are typically used, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Recommended Solvents:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water [5]
-
4. The Challenge of Protodeboronation
Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[13] Electron-deficient arylboronic acids, like the one , are particularly susceptible to this process, which is often promoted by the basic, aqueous conditions of the reaction.[13][14]
-
Mitigation Strategy: Using anhydrous conditions or employing boronic esters (e.g., pinacol esters or MIDA boronates) can suppress protodeboronation by providing a "slow release" of the boronic acid.[9][13] However, for the boronic acid itself, ensuring efficient transmetalation through optimal catalyst and base selection is the best defense, as this will kinetically outcompete the decomposition pathway.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Table 1: Reagent Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Aryl Bromide (Ar-Br) | Varies | 1.0 | 1.0 mmol |
| This compound | 181.38 g/mol | 1.2 - 1.5 | 218 - 272 mg |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 864.67 g/mol | 0.02 (2 mol%) | 17.3 mg |
| Base (e.g., K₃PO₄) | 212.27 g/mol | 3.0 | 637 mg |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | - | 5 mL (4:1 ratio) |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with inert gas for at least 30 minutes. Add 5 mL of this solvent mixture to the reaction vessel via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger base like Cs₂CO₃.3. Increase the temperature in 10 °C increments (up to solvent boiling point). |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition to compete.2. Presence of excess water or protic sources. | 1. Increase catalyst loading (e.g., to 3-5 mol%).2. Use a more active ligand (e.g., switch from SPhos to RuPhos for very hindered systems).3. Reduce the amount of water in the solvent mixture or try anhydrous conditions with a base like KOt-Bu. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Oxygen contamination leading to oxidative homocoupling.2. Certain Pd(II) precatalysts can promote this pathway during reduction to Pd(0).[4] | 1. Improve inert atmosphere technique.2. Use a well-defined Pd(0) source or a modern precatalyst designed for clean activation. |
| Reduction of Aryl Halide (Dehalogenation) | 1. Presence of a hydrogen source.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure solvents are pure.2. Screen alternative bases or solvent systems. |
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Chloro-2-cyanophenylboronic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 5-Chloro-2-cyanophenylboronic acid, a key building block for researchers, scientists, and drug development professionals. We will move beyond simple definitions to uncover its strategic value, focusing on its application in constructing complex molecular architectures central to contemporary therapeutic agents. Our discussion will emphasize the causality behind experimental choices and provide robust, field-proven protocols.
Introduction: Beyond a Simple Reagent
In medicinal chemistry, the ability to efficiently and selectively construct carbon-carbon bonds is paramount. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions.[1][2][3] Among the vast library of commercially available boronic acids, This compound stands out as a strategically functionalized intermediate.[4][5]
Its structure is not a random assortment of functional groups. The ortho-cyano and para-chloro substituents provide a unique electronic profile that chemists can exploit. The electron-withdrawing nature of both the nitrile (-CN) and chloro (-Cl) groups influences the reactivity of the boronic acid moiety, making it a reliable and predictable partner in sophisticated synthetic transformations.[6][7] This guide will focus on its primary application in Suzuki-Miyaura coupling and its role in the synthesis of high-value therapeutic targets, such as PARP inhibitors.
| Property | Value | Reference |
| IUPAC Name | (5-chloro-2-cyanophenyl)boronic acid | [8] |
| CAS Number | 1072946-52-1 | [8] |
| Molecular Formula | C₇H₅BClNO₂ | [8] |
| Molecular Weight | 181.38 g/mol | [8] |
| Appearance | Typically a white to off-white powder | [6][7] |
| Purity | Commercially available with ≥98% purity | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of biaryl structures—a motif prevalent in numerous approved drugs.[1][9][10] this compound is an exemplary substrate for this reaction, serving as the organoboron component to be coupled with an aryl or heteroaryl halide (or pseudohalide).
The Causality of the Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond. The reactivity order is typically I > Br > OTf >> Cl, which is a key consideration for selective reactions.[10][11]
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[13]
Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Self-Validation: The protocol's integrity is maintained by checks at each critical phase. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent removes dissolved oxygen, which can interfere with the reaction. Monitoring by TLC or LC-MS ensures the reaction is proceeding as expected before committing to the workup procedure.
Materials & Reagents
| Component | Role | Example Quantity (for 1 mmol scale) | Justification |
| Aryl Bromide | Electrophile | 1.0 mmol, 1.0 equiv. | The coupling partner for the boronic acid. |
| This compound | Nucleophile | 1.2 mmol, 1.2 equiv. | A slight excess ensures complete consumption of the potentially more expensive aryl halide. |
| Pd(PPh₃)₄ | Catalyst | 0.05 mmol, 5 mol% | A common, reliable Pd(0) catalyst for Suzuki couplings. Other catalysts like PdCl₂(dppf) can also be used.[11][14] |
| K₂CO₃ (anhydrous) | Base | 2.0 mmol, 2.0 equiv. | Activates the boronic acid for transmetalation. Carbonates are effective and compatible with many functional groups.[15] |
| 1,4-Dioxane / Water | Solvent | 8 mL / 2 mL (4:1 v/v) | The aqueous phase is crucial for the base to function and facilitates the transmetalation step. Dioxane solubilizes the organic components.[11] |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial. The flame-drying process removes adsorbed water from the glassware, which can interfere with the reaction.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere Establishment: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This is a critical step to prevent catalyst degradation.[11][16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Prepare the solvent mixture (e.g., 4:1 1,4-dioxane/water) and degas it by bubbling argon through it for 15-20 minutes or by using a freeze-pump-thaw technique. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Case Study: A Key Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair.[17] Inhibiting PARP, particularly PARP-1, has become a successful therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[18][19] Many potent PARP inhibitors, including Olaparib, feature a complex heterocyclic core structure linked to a substituted phenyl ring.[20][21]
This compound is an ideal building block for synthesizing analogs of these inhibitors. The Suzuki-Miyaura coupling allows for its strategic installation onto a heterocyclic halide, forming the critical biaryl backbone of the final molecule.
Caption: Logical workflow for the synthesis of a PARP inhibitor scaffold.
The cyano and chloro groups on the boronic acid are not merely passive substituents. They can serve as synthetic handles for further modification or play a direct role in binding to the target protein, influencing the compound's potency and pharmacokinetic properties. The ability to use building blocks like this compound accelerates the exploration of structure-activity relationships (SAR) in the quest for more potent and selective PARP inhibitors.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. A thorough review of the Material Safety Data Sheet (MSDS) is mandatory before use.
-
Stability: The compound is generally stable under recommended storage conditions but should be protected from moisture, which can lead to decomposition (protodeboronation).[22] Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[22]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For handling the powder, especially outside of a fume hood, a particle respirator (e.g., P95 or P1 type) is recommended to avoid inhalation, which may cause respiratory irritation.[22]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations.[22]
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its value lies not just in its ability to participate in the robust and reliable Suzuki-Miyaura coupling, but in the strategic placement of its functional groups, which provide chemists with fine control over the electronic properties and synthetic possibilities of their target molecules.[6] From creating diverse libraries for SAR studies to constructing the core of targeted therapeutics like PARP inhibitors, this reagent exemplifies the importance of well-designed building blocks in accelerating the drug discovery process. Its utility also extends into materials science, where it can be incorporated into advanced materials to confer specific electronic or optical properties.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. boronpharm.com [boronpharm.com]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor [18F]olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. capotchem.com [capotchem.com]
Application Notes & Protocols: The Strategic Use of 5-Chloro-2-cyanophenylboronic Acid in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
5-Chloro-2-cyanophenylboronic acid (CAS No: 1072946-52-1) is a highly functionalized organoboron compound that has emerged as a strategic intermediate in modern pharmaceutical development.[1][2][3][4][5][6] Its utility is anchored in the boronic acid moiety [-B(OH)₂], which serves as a versatile handle for constructing carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[7][8][9]
The specific arrangement of substituents on the phenyl ring—a chloro group at the 5-position and a cyano group at the 2-position—provides medicinal chemists with a powerful tool for molecular engineering. The electron-withdrawing nature of these groups influences the electronic properties and reactivity of the molecule, offering precise control during synthetic transformations.[10] This intermediate is particularly valuable in the synthesis of complex biaryl and heteroaryl structures, which form the core scaffolds of numerous therapeutic agents, including kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[11][12] This guide provides an in-depth look at its application, focusing on a key synthetic step toward a PARP inhibitor intermediate, complete with detailed protocols and mechanistic insights.
Core Application: Synthesis of a Key Biaryl Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has become a validated and powerful strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14] Many potent PARP inhibitors, such as Niraparib, feature a complex biaryl or aryl-heteroaryl core. This compound is an ideal precursor for constructing such scaffolds.
The following section details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a key biaryl intermediate, demonstrating the practical application of this versatile reagent.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: High-level workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials and Reagents
-
This compound (1.2 eq.) : Purity >98%
-
Aryl Bromide (1.0 eq.) : e.g., 4-Bromopyridine hydrochloride
-
Palladium Catalyst : e.g., Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
Ligand : e.g., SPhos (0.04 eq.)
-
Base : Potassium carbonate (K₂CO₃) (3.0 eq.), anhydrous
-
Solvent : 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert Gas : Nitrogen or Argon, high purity
-
Reagents for Work-up : Ethyl acetate, Deionized water, Brine (saturated NaCl solution)
-
Drying Agent : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification : Silica gel for column chromatography
Equipment
-
Round-bottom flask or jacketed reactor
-
Reflux condenser
-
Magnetic stirrer and hot plate or heating mantle with temperature control
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles for reagent transfer
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition : In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 eq.) and SPhos ligand (0.04 eq.) and add them to the reaction flask against a positive flow of inert gas. Causality Note: The ligand protects the palladium center and facilitates the catalytic cycle. Adding the catalyst last prevents premature decomposition.
-
Reaction Execution : Secure the reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.[15] The reaction is typically complete within 2-4 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing : Wash the combined organic phase sequentially with deionized water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Scientific Principles: Mechanistic Insights and Optimization
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.[7]
The Palladium Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.[7][8]
-
Transmetalation : This is the key bond-forming step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex [Ar-B(OH)₃]⁻.[9]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Parameter Optimization Summary
Effective protocol design requires careful selection of reaction parameters. The following table summarizes key variables and their impact on the coupling of this compound.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ. The choice depends on the ligand and substrate complexity.[16] |
| Ligand | Buchwald-type (e.g., SPhos, XPhos), Phosphines (e.g., PPh₃, PCy₃) | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For challenging couplings involving electron-deficient boronic acids, advanced ligands like SPhos are often superior. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid. K₂CO₃ is a cost-effective and generally effective choice. Stronger bases like Cs₂CO₃ may be required for less reactive coupling partners but can introduce side reactions.[17][18] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂O | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the formation of the active "ate" complex. The choice of organic solvent (e.g., dioxane, THF) depends on the solubility of the substrates and the desired reaction temperature.[16][19] |
| Temperature | Room Temp to 110 °C | Most Suzuki couplings require heating to achieve a reasonable reaction rate. The optimal temperature is a balance between reaction speed and potential for side reactions like protodeboronation (loss of the boronic acid group).[19][20] |
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development.
-
Reaction Monitoring : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for monitoring reaction progress due to their high resolution and sensitivity, allowing for accurate quantification of reactants and products.[15][21]
-
Structural Confirmation : The structure of the purified product should be unequivocally confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To verify the molecular structure and connectivity.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
-
Purity Assessment : Final purity is typically determined by HPLC, often with a target of >99% for pharmaceutical intermediates.
Self-Validating Insight: Boronic acids can be challenging to analyze due to their tendency to form cyclic anhydrides (boroxines) or hydrolyze.[22][23] Analytical methods, especially for HPLC, should be developed carefully, sometimes requiring unconventional mobile phases or aprotic diluents to ensure stability and reproducibility.[23][24]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.[25]
-
This compound : May cause respiratory irritation, skin irritation, and serious eye irritation.[25][26][27]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle the compound in a well-ventilated fume hood. Avoid dust formation.[28]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Boronic acids can be sensitive to moisture.[25]
-
Waste Disposal : Dispose of chemical waste according to institutional and local regulations.
References
- 1. boronpharm.com [boronpharm.com]
- 2. (5-Chloro-2-cyanophenyl)boronic acid | 1072946-52-1 [sigmaaldrich.com]
- 3. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (5-Chloro-2-cyanophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 1072946-52-1 | this compound - Capot Chemical [capotchem.com]
- 6. This compound | 1072946-52-1 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 12. Role of PARP Inhibitors in Cancer Biology and Therapy | Bentham Science [eurekaselect.com]
- 13. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. capotchem.com [capotchem.com]
- 26. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. echemi.com [echemi.com]
- 28. fishersci.com [fishersci.com]
Application Notes and Protocols: 5-Chloro-2-cyanophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-cyanophenylboronic Acid
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1] this compound has emerged as a particularly valuable building block in this context.[2][3][4] Its unique substitution pattern—a chloro group and a cyano group ortho to the boronic acid—offers chemists precise control over the electronic and steric properties of the target molecules.[5][6] This control is critical in drug discovery for fine-tuning molecular interactions with biological targets and in materials science for tailoring the optoelectronic properties of novel materials.[5][7][8]
This guide provides an in-depth exploration of the use of this compound in biaryl synthesis, with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and provide insights into overcoming common synthetic challenges.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[10][11] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square-planar palladium(II) intermediate.[9][11] The reactivity of the halide is generally I > Br > OTf >> Cl.[10][13]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][14][15] There are two proposed pathways for this activation: the "boronate pathway," where the base directly interacts with the boronic acid, and the "hydroxide pathway," where the base first forms a palladium(II) hydroxide complex.[14][15]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl using this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is essential to optimize the reaction conditions for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[11] Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11] Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Base Equivalents | 2-3 equivalents | Sufficient base is required to facilitate the transmetalation step. Stronger bases like K₃PO₄ can be effective for less reactive substrates.[16] |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or the boronic acid.[17] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | The choice of solvent can significantly impact the reaction. A biphasic system with water is common, as it helps to dissolve the inorganic base.[9][10] |
| Reaction Time | 2-24 hours | Reaction time will vary depending on the reactivity of the coupling partners and the reaction conditions. |
Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Base: The basicity and solubility of the base are critical. Inorganic bases like carbonates and phosphates are commonly used.[9][15] The choice of base can influence the reaction rate and yield by affecting the formation of the active boronate species.[16] For substrates sensitive to hydrolysis, anhydrous conditions with bases like potassium phosphate may be preferable.[16]
-
Ligand Selection: For challenging couplings, particularly with sterically hindered or electron-rich aryl chlorides, the use of specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[18][19][20] These ligands can enhance the stability and reactivity of the palladium catalyst.[10]
-
Handling of this compound: While generally stable, boronic acids can undergo protodeboronation (loss of the boronic acid group), especially under harsh conditions or in the presence of strong aqueous bases.[17] It is advisable to store this compound in a dry place and avoid prolonged exposure to moisture.[21] Using the boronic acid in slight excess (1.1-1.5 equivalents) can help to compensate for any potential decomposition.[22]
Troubleshooting Common Issues:
-
Low Yield:
-
Inefficient Catalysis: Ensure the palladium catalyst is active and the reaction is performed under a strictly inert atmosphere. Consider screening different palladium sources and ligands.
-
Protodeboronation: Minimize reaction time and temperature. Consider using a less aqueous solvent system or a milder base. The use of boronic esters, such as pinacol esters, can improve stability.[9]
-
Poor Substrate Reactivity: For unreactive aryl chlorides, a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand) and a stronger base may be required.[19][23] Nickel catalysts can also be an alternative for coupling with aryl chlorides.[13][24]
-
-
Formation of Homocoupled Byproducts: This can occur if the oxidative addition or reductive elimination steps are slow relative to side reactions. Optimizing the ligand and reaction temperature can help to minimize this.
-
Difficulty in Purification: The presence of residual palladium can sometimes complicate purification. Treating the crude product with a scavenger resin can help to remove palladium residues.
Experimental Workflow Diagram
Caption: A streamlined workflow for biaryl synthesis using this compound.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl molecules. A thorough understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions, and awareness of potential side reactions are key to successfully employing this valuable building block. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. Synthesis of biaryls PDF [wvw.zlibrary.to]
- 2. boronpharm.com [boronpharm.com]
- 3. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 21. capotchem.com [capotchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
C-N cross-coupling of boronic acids with nitroalkanes
An In-Depth Guide to the Reductive C-N Cross-Coupling of Boronic Acids with Nitroalkanes: Protocols and Mechanistic Insights
Introduction: A Paradigm Shift in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, methods like the Buchwald-Hartwig and Chan-Lam couplings have become standard, typically involving the cross-coupling of an amine with an aryl halide or its equivalent.[3][4] While powerful, these methods rely on the use of free amines, which can be volatile, toxic, or challenging to handle.
A transformative approach has emerged that bypasses the direct use of amines by employing nitroalkanes as stable, readily available, and safe amine surrogates.[5][6] This strategy, known as reductive C-N cross-coupling, couples a nitroalkane with a boronic acid, forming the desired C-N bond while the nitro group is reduced in situ. This application note provides a detailed overview of this advanced methodology, with a focus on a highly efficient organophosphorus-catalyzed protocol, offering researchers a practical guide to implementation, mechanistic understanding, and troubleshooting. The strategic orthogonality of this method compared to traditional transition-metal catalysis opens new avenues for complex molecule synthesis.[2][6]
Part 1: Mechanistic Principles of Reductive C-N Coupling
The core challenge in coupling nitroalkanes with boronic acids is the orchestration of a tandem process: the deoxygenation of the nitro group and the subsequent formation of the C-N bond. This is achieved through carefully designed catalytic systems that can mediate this complex transformation.
Organophosphorus P(III)/P(V)=O Catalysis
A significant breakthrough in this field is the use of a sterically-designed organophosphorus catalyst, specifically a phosphetane, which operates on a P(III)/P(V)=O redox cycle.[7][8] This metal-free approach demonstrates exceptional chemoselectivity for the nitro/boronic acid pairing, tolerating a wide array of functional groups that are often incompatible with transition metal catalysts.[6]
The catalytic cycle proceeds as follows:
-
Deoxygenation: The P(III) catalyst deoxygenates the nitroalkane (R-NO₂) to generate a highly reactive nitrosoalkane (R-N=O) intermediate, while the catalyst is oxidized to its P(V)=O form (a phosphine oxide).
-
Condensation: The nitrosoalkane condenses with the aryl boronic acid (Ar-B(OH)₂) to form a key intermediate.
-
C-N Bond Formation: This intermediate undergoes rearrangement and subsequent steps to form the C-N bond.
-
Catalyst Regeneration: A stoichiometric reductant, typically a hydrosilane like phenylsilane (PhSiH₃), reduces the P(V)=O catalyst back to its active P(III) state, completing the cycle.
Crucially, the steric properties of the phosphetane catalyst are engineered to influence post-rate-limiting steps, steering the reaction toward productive C-N coupling and away from undesired side pathways.[7][8]
Copper-Catalyzed Pathways (Context for Nitroarenes)
While the organophosphorus method is particularly effective for nitroalkanes, it is informative to consider related copper-catalyzed systems, which have been primarily developed for nitroarenes.[9] These reactions provide valuable mechanistic context. Mechanistic studies suggest that copper is required for two key steps: the initial deoxygenation of the nitroarene to a nitrosoarene intermediate and the subsequent C–N bond formation event.[9][10][11] The reaction is believed to proceed through a Chan-Lam-like mechanism involving a Cu(II)/Cu(III) or related catalytic cycle.[1][12]
Part 2: Application Notes and Experimental Protocols
This section provides a detailed protocol for the organophosphorus-catalyzed reductive C-N cross-coupling of nitroalkanes with arylboronic acids, based on the robust methodology developed by Radosevich and coworkers.[6][7]
General Considerations
-
Reagent Purity: The success of the reaction is sensitive to the purity of the reagents. The phosphetane oxide catalyst should be handled with care, and the phenylsilane reductant should be of high quality.
-
Inert Atmosphere: While the catalyst is a solid oxide, setting up the reaction under an inert atmosphere (Nitrogen or Argon) is recommended to prevent oxidation of the active P(III) species once generated and to ensure reproducibility.
-
Solvent: Anhydrous, high-boiling point solvents such as m-xylene or toluene are typically used to achieve the required reaction temperature.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Nitroalkane: (1.0 equiv)
-
Arylboronic Acid: (1.1 - 1.5 equiv)
-
Catalyst: Sterically-reduced phosphetane oxide (e.g., 1,2,2,3,4,4-hexamethylphosphetane oxide) (10-15 mol %)[2]
-
Reductant: Phenylsilane (PhSiH₃) (2.0 - 2.5 equiv)
-
Solvent: Anhydrous m-xylene or toluene (to achieve 0.5 M concentration)
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
Inert gas line (N₂ or Ar), syringes, and needles
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the nitroalkane (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.55 mmol, 1.1 equiv), and the phosphetane oxide catalyst (e.g., 0.075 mmol, 15 mol %).
-
Seal the vial with a screw cap fitted with a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Through the septum, add the anhydrous solvent (m-xylene, 1.0 mL to achieve 0.5 M) via syringe.
-
Add the phenylsilane (e.g., 1.0 mmol, 2.0 equiv) dropwise via syringe. A brief exotherm may be observed.
-
Place the sealed vial in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture for the indicated time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding 1 M HCl (2 mL). Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated amine product.[7]
Substrate Scope and Functional Group Tolerance
A key advantage of this organophosphorus-catalyzed method is its remarkably broad substrate scope and excellent functional group tolerance.[6]
| Substrate Class | Tolerated Functional Groups & Examples | Comments |
| Nitroalkanes (Primary & Secondary) | Esters: Ethyl nitroacetateAmides: N-Boc protected amino nitroalkanesEthers: Benzyl and silyl ethersHeterocycles: Pyridine, thiophene, indole moietiesAlkylidenes: Ketal protecting groups | Both primary and secondary nitroalkanes are effective coupling partners, providing access to a wide range of N-alkyl and N-sec-alkyl anilines.[6] |
| Arylboronic Acids | Halides: -F, -Cl, -Br (orthogonal handles for further coupling)Electron-Donating Groups: -OMe, -MeElectron-Withdrawing Groups: -CF₃, -CN, -CO₂MeSterically Hindered: ortho-substituted rings | The reaction is robust with respect to the electronic and steric properties of the boronic acid partner. Heteroaryl boronic acids are also viable substrates.[6] |
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, ensure the phenylsilane is fresh and of high purity, as it is crucial for catalyst turnover. Confirm the reaction temperature is maintained at 120 °C. An increase in catalyst loading (up to 20 mol %) or reductant (up to 2.5 equiv) may improve yields.
-
Formation of Aniline (from Boronic Acid): This side product can arise from protodeborylation. Ensure the reaction is run under anhydrous conditions.
-
Formation of Amine (from Nitroalkane): Over-reduction of the nitroalkane to the corresponding primary amine without coupling can occur. This suggests the C-N bond-forming step is slow. Verifying the purity and reactivity of the boronic acid is recommended.
-
Chemoselectivity: This method shows excellent chemoselectivity. For substrates containing both a nitro group and a free amine, the reaction selectively functionalizes the nitro moiety, a result that is complementary to copper-catalyzed Chan-Lam conditions.[6]
Conclusion
The reductive C-N cross-coupling of nitroalkanes and boronic acids represents a powerful and modern strategy for synthesizing valuable N-arylated amines. The organophosphorus-catalyzed protocol, in particular, offers a practical, scalable, and highly chemoselective route that avoids the use of transition metals and tolerates a vast array of sensitive functional groups. By leveraging nitroalkanes as convenient amine precursors, this methodology streamlines synthetic routes and provides new flexibility for the design and construction of complex molecules in pharmaceutical and materials science research.
References
- 1. scispace.com [scispace.com]
- 2. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts [organic-chemistry.org]
- 8. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 10. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: The Indispensable Role of Boronic Acids in the Synthesis of Complex Organic Molecules
Abstract
Boronic acids and their derivatives have transitioned from niche chemical curiosities to indispensable tools in the arsenal of synthetic organic chemists. Their unique combination of stability, versatile reactivity, and generally low toxicity has established them as critical building blocks in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the utility of boronic acids. We will delve into the mechanistic underpinnings of their most pivotal reactions, offer field-proven insights into experimental design, and provide detailed, robust protocols for their practical application.
Foundational Principles: Understanding the Boronic Acid Functional Group
A boronic acid is a compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R–B(OH)₂.[3][4] This structure confers a unique set of properties that are central to its synthetic utility.
-
Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-deficient Lewis acid.[1][2] This property is fundamental to its ability to interact with Lewis bases and is a key factor in its reactivity, particularly in the transmetalation step of cross-coupling reactions.
-
Stability and Handling: Most aryl and alkenyl boronic acids are air-stable, crystalline solids, a significant practical advantage over many other organometallic reagents.[4][5][6] While they are prone to dehydration to form cyclic trimer anhydrides (boroxines), this process is typically reversible, and both forms are often competent in reactions. For sensitive applications or to improve handling, boronic acids are frequently converted to more robust boronate esters, such as pinacol esters.[5][7][8]
-
Green Chemistry Profile: Boronic acids are generally considered to have low inherent toxicity, and their byproducts are often inorganic and easily removed, aligning with the principles of green chemistry.[1][9]
Modern synthesis of boronic acids is highly accessible through several reliable methods, including the palladium-catalyzed Miyaura borylation, which couples aryl halides with diboronic esters.[3][10][11]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids.[9][12][13] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, by providing a mild, efficient, and functionally tolerant method for creating C(sp²)-C(sp²) bonds.[14][15]
The Catalytic Cycle: A Mechanistic Dissection
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[9][12][14] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[9][14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[16]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12][14]
Causality Behind Component Selection
A successful Suzuki-Miyaura reaction is a finely tuned interplay of its components. The choice of each component directly influences reaction rate, yield, and substrate scope.
| Component | Common Examples | Rationale for Selection |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts like Pd(OAc)₂ are air-stable and reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex often used for reliable, general-purpose couplings.[17] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos), N-Heterocyclic Carbenes (NHCs) | Electron-rich and bulky ligands (e.g., SPhos) promote both oxidative addition and reductive elimination, enabling the use of less reactive electrophiles like aryl chlorides and allowing for lower reaction temperatures.[14][17][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[16] Stronger bases like K₃PO₄ are often required for less reactive partners. The choice can also depend on the presence of base-sensitive functional groups on the substrates.[14] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and facilitates the formation of the boronate complex.[12][14] The choice of organic solvent depends on the required reaction temperature and substrate solubility. |
Advanced Applications in Complex Molecule Synthesis
While the Suzuki-Miyaura reaction is foundational, the utility of boronic acids extends far beyond simple biaryl synthesis, enabling the construction of highly complex molecules.
Protecting Groups: Enabling Multi-Step Synthesis
In multi-step synthesis, a free boronic acid group may not be stable to various reaction conditions. Boronic acid protecting groups have revolutionized this area, allowing the boron moiety to be carried through a synthetic sequence and unmasked only when needed.[7]
| Protecting Group | Structure | Protection Condition | Deprotection Condition | Key Features |
| Pinacol Ester | R-B(pin) | Reaction with pinacol | Often used directly; harsh hydrolysis may be needed. | Most common protecting group; stable to chromatography.[5] |
| MIDA Ester | R-B(MIDA) | Reaction with N-methyliminodiacetic acid | Mild basic hydrolysis (e.g., aq. NaOH).[5] | Extremely stable to a wide range of conditions, including cross-coupling.[7] |
| Trifluoroborate | [R-BF₃]⁻K⁺ | Reaction with KHF₂ | Acidic hydrolysis. | Crystalline, bench-stable solids; inactive in coupling until hydrolyzed.[7] |
This strategy allows for iterative cross-coupling, where different boron-containing fragments can be sequentially added to a molecular scaffold, a powerful technique in drug discovery for building chemical libraries.
Beyond Suzuki: Other Key Transformations
The versatility of boronic acids is showcased by their participation in other powerful bond-forming reactions.
-
Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively. This provides a valuable alternative to traditional methods for synthesizing aryl amines and ethers.[19][20]
-
Petasis Reaction: A multicomponent reaction between a boronic acid, an amine, and an α-hydroxy aldehyde or carboxylic acid to form α-amino acids or related structures.[7]
-
Medicinal Chemistry & Drug Discovery: Boronic acids are not just synthetic intermediates; they are also key pharmacophores in several approved drugs.[21][22] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, features a boronic acid that reversibly binds to the active site of the proteasome.[11][23] This highlights the ability of boronic acids to form reversible covalent bonds with biological nucleophiles, a property increasingly exploited in drug design.[1][23] Furthermore, boronic acids are used in the development of PET imaging agents for cancer diagnosis.[24][25]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales provided. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical coupling between an aryl bromide and an arylboronic acid.
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 | 0.02 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 4 mL | - | - |
| Water | H₂O | - | 1 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.[26]
Protocol 2: Deprotection of a MIDA Boronate Ester
Objective: To regenerate a free boronic acid from its MIDA-protected form for subsequent use.
Reagents & Materials:
| Reagent | Formula | Amount | Moles (mmol) | Equiv. |
| Aryl-MIDA Boronate | - | - | 1.0 | 1.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 5 mL | - | - |
| 1 M Sodium Hydroxide (aq.) | NaOH | 3 mL | 3.0 | 3.0 |
| 1 M Hydrochloric Acid (aq.) | HCl | ~3 mL | ~3.0 | ~3.0 |
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the aryl-MIDA boronate (1.0 mmol) in THF (5 mL).
-
Hydrolysis: Add 1 M aqueous NaOH (3.0 mmol). Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The MIDA ligand is hydrolyzed under these mild basic conditions.[5]
-
Acidification: After hydrolysis is complete (monitor by TLC or LC-MS), cool the mixture in an ice bath. Carefully acidify the mixture to pH ~2-3 by the dropwise addition of 1 M HCl. This protonates the boronic acid and the cleaved MIDA ligand.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL). The organic layer contains the desired free boronic acid.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting boronic acid can often be used without further purification or can be recrystallized if necessary.
Conclusion
Boronic acids are far more than simple reagents for the Suzuki-Miyaura coupling; they are versatile and powerful tools that have fundamentally reshaped the landscape of complex molecule synthesis.[1][19] Their stability, functional group tolerance, and diverse reactivity, including the strategic use of protecting groups, provide chemists with a robust platform for constructing novel molecular entities. For professionals in drug discovery and development, a deep, mechanistic understanding of boronic acid chemistry is not just advantageous—it is essential for innovation and for accelerating the path to new therapeutics and advanced materials.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. 硼酸及其衍生物 [sigmaaldrich.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pure.hw.ac.uk [pure.hw.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
The Versatile Role of 5-Chloro-2-cyanophenylboronic Acid in Advanced Materials Synthesis
In the dynamic field of materials science, the precise engineering of molecular architecture is paramount to achieving desired functionalities. 5-Chloro-2-cyanophenylboronic acid (CAS: 1072946-52-1) has emerged as a valuable and versatile building block for the synthesis of high-performance organic materials.[1][2] Its unique substitution pattern, featuring a chloro group, a cyano group, and a reactive boronic acid moiety, allows for its incorporation into a variety of molecular frameworks, leading to materials with tailored electronic and photophysical properties. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Core Properties and Strategic Importance
This compound is a white to off-white solid with a molecular weight of 181.38 g/mol .[1] Its strategic importance in materials synthesis stems from the distinct roles of its functional groups:
-
The Boronic Acid Group (-B(OH)₂): This moiety is the cornerstone of its reactivity, serving as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems.[3][4]
-
The Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent significantly influences the electronic properties of the molecule and any resulting material. It can enhance electron affinity, which is a crucial characteristic for electron-transporting materials in organic electronic devices.
-
The Chloro Group (-Cl): The presence of a chlorine atom provides an additional site for functionalization and can modulate the solubility and solid-state packing of the final material.
This trifecta of functionalities makes this compound a highly sought-after precursor for the synthesis of organic light-emitting diode (OLED) materials, fluorescent sensors, and advanced polymers.
Application in Organic Light-Emitting Diodes (OLEDs)
The development of novel organic materials is a driving force in the advancement of OLED technology.[5] Carbazole and triazine derivatives, known for their excellent thermal stability and charge-transporting properties, are key components in high-performance OLEDs.[6][7][8] this compound serves as a critical building block for introducing the electron-withdrawing 5-chloro-2-cyanophenyl moiety into these structures, which is essential for creating efficient thermally activated delayed fluorescence (TADF) emitters.[3][9]
Synthesis of a Carbazole-Based TADF Emitter Precursor
This protocol outlines the synthesis of a key intermediate where the 5-chloro-2-cyanophenyl group is coupled with a carbazole core, a common step in the preparation of advanced OLED materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Brominated Carbazole Derivative
Materials:
-
This compound
-
3-Bromo-9-phenyl-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-9-phenyl-9H-carbazole (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol (20 mL).
-
Bubble nitrogen gas through the mixture for 20 minutes to degas the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in toluene (5 mL) under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired carbazole derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki-Miyaura catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The toluene/ethanol/water mixture ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to prevent the oxidation of the palladium catalyst.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Application in Fluorescent Sensors
The unique electronic properties of the 5-chloro-2-cyanophenyl moiety can be harnessed to develop fluorescent chemosensors.[1][10] Boronic acid-based fluorescent sensors are particularly effective for the detection of biologically relevant molecules containing diol functionalities.[6] The introduction of the 5-chloro-2-cyanophenyl group can modulate the photophysical properties of a fluorophore, leading to changes in fluorescence upon binding to an analyte.
Synthesis of a Fluorescent Sensor Precursor
This protocol describes the coupling of this compound to a fluorescent core, such as a coumarin derivative, which can be further functionalized to create a selective sensor.
Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Precursor
Materials:
-
This compound
-
7-Bromo-4-methylcoumarin
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a microwave vial, combine 7-Bromo-4-methylcoumarin (1.0 eq), this compound (1.5 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and degassed water (10 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (prep-TLC) to obtain the desired coumarin derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst that is effective for the coupling of heteroaryl halides.
-
Microwave Irradiation: This technique significantly reduces the reaction time compared to conventional heating.
-
Solvent System: The dioxane/water mixture is suitable for microwave-assisted Suzuki couplings, ensuring efficient heating and dissolution of reactants.
Diagram of the Synthesis of a Fluorescent Precursor:
Caption: Synthesis of a coumarin-based fluorescent precursor.
Data Summary
The following table summarizes the key properties of this compound. Data for materials synthesized from this precursor would be dependent on the specific molecular structure and would require experimental characterization.
| Property | Value | Reference |
| CAS Number | 1072946-52-1 | [1][2] |
| Molecular Formula | C₇H₅BClNO₂ | [1][2] |
| Molecular Weight | 181.38 g/mol | [1] |
| Appearance | White to off-white solid | [11] |
| Purity | ≥95% | [11] |
Conclusion
This compound is a powerful synthetic tool in the arsenal of materials scientists. Its strategic combination of a reactive boronic acid and electron-deficient chloro- and cyano-substituted phenyl ring makes it an ideal building block for creating novel organic materials with tailored properties for applications in OLEDs, fluorescent sensors, and beyond. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound in their pursuit of next-generation materials.
References
- 1. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 2. This compound | C7H5BClNO2 | CID 46738934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1072946-52-1 | this compound - Capot Chemical [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-2-cyanophenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-cyanophenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling with this sterically hindered and electron-deficient substrate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The presence of an ortho-cyano group and a chloro substituent makes this boronic acid both sterically hindered and electron-deficient. These characteristics can lead to sluggish or incomplete reactions due to difficulties in the key steps of the catalytic cycle, namely oxidative addition and transmetalation. Furthermore, this substrate can be susceptible to side reactions like protodeboronation. This guide will walk you through common issues and provide actionable solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is showing low to no yield. What are the primary factors to investigate?
When facing a low-yielding Suzuki coupling with this substrate, a systematic evaluation of the reaction parameters is crucial. The primary suspects are often related to catalyst activity, the choice of base, and the stability of the boronic acid itself.
Initial Troubleshooting Steps:
-
Catalyst System: The combination of a palladium source and a suitable ligand is paramount. For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more robust catalyst systems.
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] For electron-deficient boronic acids, a stronger base is often required to promote the formation of the more nucleophilic boronate species.
-
Solvent and Temperature: The choice of solvent can influence the solubility of reagents and the overall reaction kinetics.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are common choices.[1] If solubility is an issue, consider DMF, but be mindful of potential side reactions at high temperatures. Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions.[4]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Recommendation: Ensure your reaction vessel and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Q2: I'm observing a significant amount of a byproduct corresponding to the protodeboronated starting material (2-chlorobenzonitrile). What causes this and how can I minimize it?
This side reaction, known as protodeboronation, is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-deficient arylboronic acids.[6][7]
Causes of Protodeboronation:
-
Harsh Basic Conditions: While a strong base is needed, excessively harsh conditions, especially in the presence of water, can promote the cleavage of the C-B bond.[4][5]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[4]
-
Substrate Instability: The electronic properties of this compound make it inherently more susceptible to this side reaction.[7][8]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use a Milder, but Effective Base | Balance the need for boronate formation with the risk of C-B bond cleavage. | KF or K₃PO₄ are often good choices. Avoid strong hydroxides if possible.[4] |
| Protect the Boronic Acid | Convert the boronic acid to a more stable derivative that slowly releases the active species in situ. | Use a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[4][6][9] |
| Optimize Reaction Time and Temperature | Minimize exposure to conditions that favor the side reaction. | Monitor the reaction closely and stop it once the starting material is consumed. Try to run the reaction at the lowest effective temperature. |
| Anhydrous Conditions | Water is often the proton source for protodeboronation. | While some water can be beneficial for base solubility and catalyst activity, using strictly anhydrous solvents and reagents can sometimes suppress this side reaction.[5] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. The electron-withdrawing nature of the cyano group can slow down the transmetalation step, while the steric hindrance can impede both oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki-Miyaura Reactions with Substituted Boronic Acids
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Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered when using substituted boronic acids. Instead of a simple checklist, we will explore the underlying chemical principles to empower you to make informed decisions and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Purity of Reagents: Impurities in the boronic acid, aryl halide, or solvent can interfere with the catalytic cycle.[3] Ensure all reagents are of high purity.
-
Base and Solvent Choice: The selection of base and solvent is critical and interdependent.[4][5][6] The base activates the boronic acid, and the solvent influences the solubility of the reagents and the stability of the catalytic species.[4][5]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8][9] It is a major pathway for the consumption of the boronic acid, leading to reduced yields.[8]
-
Causes: Protodeboronation can be catalyzed by acid or base and is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[7][8][10] Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible.[8][11]
-
Solutions:
-
Use Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be used as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7][12]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation.[13]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1][9]
-
Troubleshooting Guides for Substituted Boronic Acids
Challenge 1: Sterically Hindered Boronic Acids (e.g., ortho-substituted)
Steric bulk, especially at the ortho position of the boronic acid, can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] This often necessitates more forcing conditions and specialized catalysts.[1][14]
Troubleshooting Workflow: Sterically Hindered Couplings
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 5-Chloro-2-cyanophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-cyanophenylboronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the purification of reaction products derived from this versatile reagent. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your purification strategies.
Section 1: Understanding the Chemistry: Common Impurities & Side Products
Successfully purifying a target compound begins with understanding the potential impurities that can form. In the context of Suzuki-Miyaura cross-coupling reactions involving this compound, several side reactions are common.
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is a frequent and often frustrating side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom on the aromatic ring.[1] This converts your this compound into 4-chloro-2-cyanobenzonitrile, an impurity that can be difficult to separate from the desired product. This reaction is highly dependent on factors like pH, temperature, and the presence of water.[1][2] Both acidic and basic conditions can promote this undesired pathway.[2][3]
Q2: What is homocoupling and what causes its formation?
A: Homocoupling results in the formation of a symmetrical biaryl compound from two molecules of one of the coupling partners. In this context, you might observe the formation of a dimer of this compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle, leading to the oxidation of Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[4][5]
Q3: Besides side products, what other impurities should I look for?
A: Beyond reaction byproducts, your crude material may contain:
-
Unreacted Starting Materials: Residual this compound and your aryl halide/triflate.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[6] These are generally reactive and may revert to the boronic acid during aqueous work-up or chromatography.
-
Palladium Residues: Residual palladium catalyst can contaminate your product, often appearing as a fine black solid (palladium black) or giving the product a grayish tint.
-
Base and Salts: Inorganic bases (e.g., K₂CO₃, K₃PO₄) and their corresponding salts must be thoroughly removed.
Section 2: Troubleshooting Guide: From Work-up to Final Product
This section addresses specific issues you may encounter during purification in a problem-cause-solution format.
Problem 1: My crude TLC/LC-MS shows a complex mixture with multiple spots/peaks and a low yield of the desired product.
-
Probable Cause A: Protodeboronation. The presence of a major byproduct corresponding to the mass of 4-chloro-2-cyanobenzonitrile strongly suggests protodeboronation. Electron-withdrawing groups, such as the nitrile and chloro groups on your boronic acid, can make the C-B bond more susceptible to cleavage under non-optimal conditions.[3]
-
Solution A:
-
Strictly Anaerobic Conditions: Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/argon cycles) before adding the palladium catalyst.
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable pinacol boronate ester. These derivatives often exhibit slower, controlled release of the boronic acid into the reaction medium, minimizing the concentration of free boronic acid available for decomposition.[1]
-
Gradual Addition: Adding the boronic acid solution slowly over a period of time can also help keep its instantaneous concentration low, favoring the cross-coupling pathway.[7]
-
-
Probable Cause B: Inefficient Catalysis. The catalyst may not be active enough for the specific substrates, leading to a sluggish reaction and allowing more time for side reactions to occur.
-
Solution B:
-
Catalyst Choice: For challenging couplings, especially with electron-rich or sterically hindered partners, consider more advanced catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) are often more effective than traditional phosphines like PPh₃.[8][9]
-
Base and Solvent System: The choice of base and solvent is critical. Anhydrous conditions with a base like K₃PO₄ in dioxane can be effective, but sometimes require a small amount of water to function optimally.[10] Experiment with different base/solvent combinations as reported in the literature for similar substrates.
-
Problem 2: My column chromatography separation is poor, with the desired product co-eluting with an impurity.
-
Probable Cause A: Improper Solvent System. The polarity of the eluent may not be suitable to resolve compounds with very similar retention factors (Rf).
-
Solution A:
-
Systematic Solvent Screening: Use TLC to screen various solvent systems. Start with a standard non-polar/polar combination like Hexane/Ethyl Acetate.[11] If resolution is poor, try substituting one of the solvents (e.g., Dichloromethane/Methanol, Toluene/Acetone) to alter the selectivity.
-
Use of Focused Gradients: If using automated chromatography, a shallow, focused gradient around the elution point of your target compound can significantly improve resolution between closely eluting peaks.[12]
-
-
Probable Cause B: Over-adsorption on Silica Gel. Boronic acids and their derivatives can sometimes interact strongly with the Lewis basic sites on silica gel, leading to tailing or irreversible adsorption.
-
Solution B:
-
Treated Silica Gel: Consider using silica gel that has been treated or "impregnated" with boric acid. This neutralizes the basic sites on the silica surface, reducing over-adsorption and improving the chromatography of boronic acid-containing compounds.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).
-
Problem 3: My final product is off-color (grey, black, or yellow) after purification.
-
Probable Cause A: Palladium Contamination. A grey or black color is a classic sign of residual palladium.
-
Solution A:
-
Charcoal Treatment: Dissolve the product in a suitable solvent and stir with activated charcoal for 15-30 minutes, then filter through a pad of Celite®.
-
Thiol Scavengers: Pass a solution of your compound through a cartridge or a small plug of silica functionalized with thiol groups, which will bind tightly to the palladium.
-
Aqueous Wash: Washing the organic layer during work-up with an aqueous solution of sodium thiosulfate or thiourea can sometimes help sequester palladium.
-
-
Probable Cause B: Persistent Colored Organic Impurities. A yellow or brown tint may indicate a persistent, highly conjugated impurity that was not removed by the primary purification step.
-
Solution B:
-
Recrystallization: This is an excellent secondary purification technique for removing small amounts of impurities. Carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Trituration: If the product is a solid, washing (triturating) it with a solvent in which the impurities are soluble but the product is not can be a simple and effective final polishing step.
-
Section 3: Standardized Purification Protocols
Here are step-by-step methodologies for common purification workflows.
Protocol 1: General Aqueous Work-up & Extraction
This protocol is the first line of defense to remove inorganic salts, water-soluble reagents, and some polar byproducts.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with Organic Solvent: Add an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to fully dissolve your product.
-
Separate Layers: Shake the funnel gently and allow the layers to separate. Drain the organic layer.
-
Wash the Organic Layer:
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is the most common method for purifying moderately polar organic compounds.
-
Prepare the Column: Dry-pack a column with silica gel or prepare a slurry with the initial, low-polarity eluent.
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method often gives better separation than loading the sample in a liquid solution.
-
Load and Elute: Carefully add the dried sample to the top of the column. Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity based on the TLC analysis.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Expected Product Polarity | Starting Eluent System (v/v) |
| Low (Non-polar) | 100% Hexane -> 98:2 Hexane/EtOAc |
| Medium | 95:5 Hexane/EtOAc -> 80:20 Hexane/EtOAc |
| High (Polar) | 80:20 Hexane/EtOAc -> 50:50 Hexane/EtOAc |
| Very Polar | 100% Dichloromethane -> 95:5 DCM/Methanol |
Section 4: Visualized Workflows & Logic
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product from a this compound reaction.
Caption: Decision workflow for purification.
Diagram 2: Key Reaction & Side-Reaction Pathways
This diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the main undesired side reactions.
Caption: Competing reaction pathways.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[15] Moisture can promote the formation of boroxines and potentially lead to decomposition over time.
-
-
Q: Are there any special safety precautions I should take?
-
A: Yes. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid creating dust.[15]
-
-
Q: My reaction with an aryl chloride is very slow. What can I do?
-
A: Aryl chlorides are less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. To improve the reaction rate, you typically need a more electron-rich and sterically bulky phosphine ligand (like those developed by Buchwald or Fu) to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[9] Increasing the temperature may also be necessary.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. capotchem.com [capotchem.com]
- 16. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Base Selection on Suzuki-Miyaura Coupling Efficiency
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in this cornerstone of carbon-carbon bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The success of a Suzuki-Miyaura coupling is often dictated by a nuanced interplay between the substrates, catalyst, solvent, and, crucially, the base. An improper base selection can lead to a cascade of issues, from sluggish reactions to a plethora of side products. This guide will serve as your resource for understanding the multifaceted role of the base and for making informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Suzuki-Miyaura coupling experiments, with a focus on how the choice of base can be both the problem and the solution.
Q1: My reaction has stalled, or the yield is disappointingly low. What's the first thing I should check regarding the base?
A1: A low or incomplete conversion is one of the most frequent challenges in Suzuki-Miyaura coupling and can often be traced back to the base. The primary role of the base is to activate the organoboron species, typically a boronic acid, to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1]
There are two predominant mechanistic proposals for the role of the base[2][3]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)3⁻), which then readily transmetalates with the palladium(II) halide complex.[2][3]
-
The Hydroxide/Alkoxide Pathway: The base exchanges with the halide on the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex is more electrophilic and reacts with the neutral boronic acid.[2][3][4]
If your reaction is failing, consider the following:
-
Insufficient Basicity or Solubility: The base you've chosen may not be strong enough or sufficiently soluble in your reaction medium to effectively promote the formation of the active species. For instance, weaker bases like sodium bicarbonate (NaHCO₃) may not be effective with less reactive aryl chlorides.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like a carbonate (e.g., Na₂CO₃, K₂CO₃), consider moving to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] K₃PO₄ is particularly effective for coupling with nitrogen-rich heterocycles.[3]
-
Improve Solubility: If you are running the reaction in a non-polar organic solvent like toluene, an inorganic base may have poor solubility. Consider switching to a biphasic solvent system (e.g., toluene/water, THF/water) which can improve the solubility of the base and facilitate the reaction.[6][7]
-
The "Cesium Effect": Cs₂CO₃ is often a "go-to" base for challenging couplings. Its effectiveness is attributed to the high solubility of its salts and the weakly coordinating nature of the large Cs⁺ cation, which can accelerate the reaction.[3]
-
Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid without the boron group. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation , a common side reaction where the boronic acid is replaced by a hydrogen atom.[5][8] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[9] The choice of base plays a significant role in this undesired pathway.
-
Causality: While a base is necessary to activate the boronic acid for the desired coupling, an excessively strong base or prolonged reaction times at elevated temperatures can promote the cleavage of the carbon-boron bond.[5]
-
Troubleshooting Steps:
-
Use a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder carbonate (K₂CO₃) or phosphate (K₃PO₄) base.[3][10]
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can minimize the extent of protodeboronation.[5]
-
Slow-Release Strategy: Employ more stable boronic acid derivatives like pinacol esters, MIDA boronates, or organotrifluoroborates.[5][11][12] These reagents release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[8][11]
-
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. How can I suppress this homo-coupling?
A3: The formation of a symmetrical biaryl (R-R from R-B(OH)₂) is known as homo-coupling . This side reaction can be palladium-catalyzed and is often promoted by the presence of oxygen and certain bases.[8][13]
-
Causality: If Pd(II) species are present in the reaction mixture without being part of the catalytic cycle (e.g., from an incompletely reduced Pd(II) precatalyst or oxidation of Pd(0) by air), they can catalyze the homo-coupling of two boronic acid molecules.[13]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your solvents are properly degassed and the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Base Selection: The choice of base can influence the rate of homo-coupling. It is often necessary to screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that minimizes this side reaction for your specific substrate combination.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes mitigate issues related to the initial reduction of a Pd(II) precatalyst.
-
Q4: I am working with a nitrogen-containing heterocycle, and the reaction is very sluggish. Could the base be causing catalyst inhibition?
A4: Yes, this is a very common issue. Nitrogen-containing heterocycles, especially azoles like imidazoles and pyrazoles, can be acidic.[14] Under basic conditions, they can become deprotonated to form anionic species that strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][14]
-
Causality: The pKa of your heterocycle relative to the strength of the base is a key factor. If the base is strong enough to significantly deprotonate the heterocycle, the resulting anion can act as a ligand, displacing other necessary ligands and shutting down the catalytic cycle.[14]
-
Troubleshooting Steps:
-
Careful Base Selection: A weaker base that is still effective for the coupling is often preferred. K₃PO₄ is frequently a good choice for these substrates as it is a strong, non-nucleophilic base that can be effective without causing excessive deprotonation of many heterocyles.[3]
-
Protecting Groups: If possible, protecting the N-H group of the heterocycle can be a straightforward solution, although this adds extra steps to your synthesis.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes overcome catalyst inhibition by favoring the desired catalytic cycle over the deactivating coordination of the heterocycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
A1: The base is a crucial activator in the Suzuki-Miyaura reaction, primarily influencing the transmetalation step.[3] As mentioned in the troubleshooting section, there are two main proposed pathways for this activation:
-
Boronate Pathway: The base deprotonates the boronic acid, forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This anionic species is more reactive towards the R¹-Pd(II)-X complex in the transmetalation step.[2][3]
-
Hydroxide Pathway: The base (e.g., OH⁻) displaces the halide (X⁻) on the R¹-Pd(II)-X complex to form a more reactive R¹-Pd(II)-OH intermediate. This intermediate then undergoes transmetalation with the neutral boronic acid.[2][3][15]
The operative pathway can depend on the specific base, solvent, and substrates used.[3] Some studies suggest that with weak bases in aqueous media, the reaction between a palladium hydroxo complex and the neutral boronic acid is the dominant pathway.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of Electron-Deficient Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of boronic acids functionalized with electron-withdrawing groups (EWGs) in chemical synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges and optimize your experimental outcomes.
Introduction: The Electronic Dilemma in Boronic Acid Reactivity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds.[1][2] However, the electronic nature of the boronic acid coupling partner plays a pivotal role in the reaction's success. While electron-donating groups on a boronic acid generally accelerate the reaction, the presence of electron-withdrawing groups can introduce a unique set of challenges.[1] This guide will dissect these challenges and provide actionable strategies to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is sluggish or failing. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling involving an electron-deficient boronic acid yields poor results, a systematic troubleshooting approach is crucial. The decreased nucleophilicity of the boronic acid due to the electron-withdrawing substituent is often the root cause, impacting the critical transmetalation step of the catalytic cycle.[2] Here are the key areas to examine:
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are paramount. For electron-deficient systems, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider employing more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the oxidative addition and reductive elimination steps.[3]
-
Base Selection: The choice of base is critical for activating the boronic acid. A stronger base may be required to form the more nucleophilic boronate species.[4] However, overly harsh basic conditions can lead to side reactions. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) is recommended.[1]
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or DMF, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the formation of the active palladium-hydroxo complex.[5][6]
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions. However, be mindful of the thermal stability of your substrates and catalyst.
-
Purity and Stability of the Boronic Acid: Electron-deficient boronic acids can be prone to decomposition, particularly protodeboronation.[7] Ensure the purity of your boronic acid and consider using it as a freshly prepared reagent or a more stable derivative like a boronate ester.[8]
Q2: I'm observing significant protodeboronation of my electron-deficient boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-deficient arylboronic acids under basic conditions.[7][9] Here are several strategies to minimize this undesired pathway:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[8] These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction, often releasing the boronic acid in situ.[7][8]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation.[9] Using rigorously dried solvents and reagents can be advantageous.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases might be preferable if protodeboronation is a major issue.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor decomposition.
Q3: What is boroxine formation, and how does it affect the reactivity of my electron-deficient boronic acid?
A3: Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules.[10][11] The equilibrium between the boronic acid and its boroxine is influenced by the electronic nature of the substituents.
-
Effect of Electron-Withdrawing Groups: Electron-donating groups on the aryl ring tend to favor boroxine formation.[10] Conversely, electron-withdrawing groups generally disfavor boroxine formation, meaning the boronic acid exists predominantly in its monomeric form.[10][12]
-
Reactivity Implications: While boroxines can participate in Suzuki-Miyaura reactions, their reactivity can differ from the corresponding boronic acid.[7] For electron-deficient systems where boroxine formation is less prevalent, the primary concern remains the inherent low reactivity of the monomeric boronic acid.
Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids
This guide provides a systematic workflow for optimizing a challenging Suzuki-Miyaura coupling involving an electron-deficient boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions
Welcome to the Technical Support Center for managing sterically hindered cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when coupling bulky substrates. Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the rationale needed to troubleshoot and optimize even the most demanding transformations.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced when dealing with sterically encumbered substrates in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide is giving low to no yield. What are the first parameters I should investigate?
A1: Low reactivity in sterically hindered Suzuki couplings is a frequent issue, primarily due to the difficulty of both the transmetalation and reductive elimination steps.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a system designed to handle steric bulk.
-
Switch to Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the crucial, often rate-limiting, reductive elimination step.[1][2]
-
Consider a Precatalyst: Using a well-defined, air-stable Pd(II) precatalyst can ensure a reliable initiation to the active Pd(0) species, which can be an issue if your Pd(II) source reduction is inefficient.[3]
-
-
Reaction Conditions:
-
Increase Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barrier.[4]
-
Choice of Base and Solvent: The base is not just a spectator. A stronger, non-coordinating base like CsF or K₃PO₄ is often more effective than weaker ones. The solvent choice can also be crucial; polar aprotic solvents like dioxane or THF are common starting points.
-
-
Boronic Acid/Ester Stability:
-
Check for Protodeboronation: Sterically hindered boronic acids can be prone to decomposition. Consider using more stable boronate esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under reaction conditions.[1]
-
Q2: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine and an ortho-substituted aryl chloride, but the reaction is stalling. What is the likely cause and solution?
A2: This is a classic steric challenge in C-N bond formation. The difficulty arises from the steric clash between the bulky amine, the ortho-substituted aryl halide, and the catalyst's ligand sphere, which can impede both oxidative addition and reductive elimination.
-
The Ligand is Key: The rate-limiting step can be influenced by the ligand. For instance, with the Pd-RuPhos system, reductive elimination is often rate-limiting, whereas for the more sterically demanding Pd-BrettPhos, oxidative addition can be the bottleneck.[5] Using highly hindered dialkylbiaryl phosphine ligands is critical. These ligands create a sterically crowded palladium center that favors the formation of the monoligated Pd species necessary for efficient catalysis and accelerates reductive elimination.[6]
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to efficiently deprotonate the amine without competing in the reaction.
-
Solvent Considerations: Toluene or dioxane are generally effective solvents for these reactions.
Q3: My Sonogashira coupling involving a hindered terminal alkyne is resulting in significant homocoupling (Glaser coupling). How can I favor the cross-coupling product?
A3: The undesired homocoupling of the alkyne is a common side reaction, often exacerbated by steric hindrance which slows down the desired cross-coupling pathway. This side reaction is typically promoted by the copper(I) co-catalyst.
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands or NHC ligands, and may require higher temperatures.
-
Optimize Amine Base: The amine base plays a dual role as a base and a ligand. Its steric bulk can influence the reaction.[7] Using an excess of a hindered amine can sometimes disfavor the formation of the copper acetylide dimers responsible for homocoupling.
-
Slow Addition of the Alkyne: If using copper is necessary, adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.
-
Solvent Effects: Nonpolar solvents like toluene or hexane can minimize steric hindrance and improve selectivity by reducing interactions between bulky substituents.[8]
Section 2: Advanced Troubleshooting and Optimization Guide
This section provides a deeper dive into optimizing reactions when initial troubleshooting fails. It focuses on the mechanistic principles behind the proposed solutions.
Issue: Persistent Low Yield in Cross-Coupling of Bulky Substrates
When facing persistently low yields despite trying standard bulky ligands and conditions, a more nuanced approach to the catalyst system and reaction environment is necessary.
The "best" ligand is highly substrate-dependent. A systematic screen of ligands with varying steric and electronic properties is a powerful optimization tool.
Table 1: Comparison of Common Bulky Ligands for Cross-Coupling
| Ligand Family | Type | Key Features | Typical Applications | Cone Angle (θ) / Bite Angle (ω) |
| Buchwald Biaryl Phosphines | Monodentate | Bulky, electron-rich. Promote monoligation and accelerate reductive elimination.[3] | Suzuki, Buchwald-Hartwig, C-O/C-S couplings with hindered substrates.[6] | Varies (e.g., XPhos: ~256°) |
| N-Heterocyclic Carbenes (NHCs) | Monodentate | Strong σ-donors, sterically tunable.[3] Often more stable at high temperatures than phosphines. | Suzuki, Heck, and amination of very unreactive aryl chlorides. | Varies (e.g., IPr: 170°) |
| Ferrocene-Based Ligands | Bidentate | Large bite angle, electron-rich. | Effective for a range of couplings, including Suzuki and Buchwald-Hartwig.[9] | e.g., dppf (ω ≈ 99°) |
| Josiphos Ligands | Bidentate | Ferrocene backbone with tunable phosphine groups. | Kumada couplings of aryl and vinyl tosylates.[10] | Varies |
Experimental Protocol: Ligand Screening for a Sterically Hindered Suzuki Coupling
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, IPr) in the chosen reaction solvent (e.g., dioxane).
-
Reaction Initiation: Add the palladium and ligand solutions to the reaction vials, maintaining a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).
-
Execution: Seal the vials, remove from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the optimal ligand for your specific substrate combination.
In some cases, additives can dramatically improve reaction outcomes by altering the nature of the active species or facilitating key steps in the catalytic cycle.
-
For Negishi Couplings: Halide salt additives (e.g., LiBr) can promote the formation of higher-order zincates, which are more effective transmetalating agents.[11][12]
-
For Heck Reactions: The addition of silver salts (e.g., Ag₂CO₃) can switch the reaction from a neutral to a cationic pathway, which can be beneficial for certain substrates.[13]
Understanding the catalytic cycle helps in diagnosing which step is failing.
Diagram: The Impact of Bulky Ligands on the Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.lucp.net [books.lucp.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Copper-Mediated Boronic Acid Degradation in Click Reactions
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers navigating the powerful yet sometimes challenging intersection of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry and boronic acid-containing molecules. This guide is designed to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent the common side reaction of copper-mediated boronic acid degradation.
Understanding the Core Problem: The "Why"
The CuAAC reaction is prized for its efficiency and biocompatibility, making it an attractive tool for modifying complex molecules, including those bearing a boronic acid moiety for applications in sensing, drug delivery, and chemical biology.[1][2][3] However, the very catalyst that makes the click reaction possible, Copper(I), is also the primary culprit behind the degradation of the boronic acid group.
The Mechanism of Degradation: Protodeboronation
The central issue is a side reaction known as protodeboronation, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[4] In the context of CuAAC, this process is facilitated by the Cu(I) catalyst. The proposed mechanism involves the insertion of Cu(I) into the C-B bond, forming an organocopper intermediate.[1] This intermediate is susceptible to protonolysis (cleavage by a proton source, such as residual water or alcohol solvents), which results in the undesired, "de-boronated" byproduct.
Caption: Competing pathways in CuAAC reactions involving boronic acids.
Key Factors Influencing Degradation
The propensity for a boronic acid to undergo protodeboronation is not constant; it is highly dependent on several factors:[4]
-
Structure of the Boronic Acid: Electron-rich or sterically hindered arylboronic acids can be more susceptible to degradation. Some heteroaromatic boronic acids are notoriously unstable.[4]
-
Ligands: The choice of ligand for the copper catalyst is critical. While some ligands stabilize the Cu(I) state and accelerate the desired click reaction, strong donor ligands like pyridine or acetonitrile can paradoxically accentuate copper-mediated protodeboronation.[5]
-
Temperature: Higher reaction temperatures, often used to accelerate slow click reactions, can also increase the rate of the degradation side reaction.[5]
-
pH and Solvent: The reaction medium plays a significant role. Both acidic and basic conditions can promote protodeboronation, making neutral pH ranges generally safer.[4] The presence of protic solvents provides a ready source of protons for the final cleavage step.
Troubleshooting Guide
This section addresses the most common issues encountered when performing CuAAC reactions with boronic acid-containing substrates.
Caption: A decision tree for troubleshooting CuAAC reactions with boronic acids.
Q1: My reaction yield is low or zero, and I've recovered my starting materials. What's the issue?
A1: This classic symptom often points to an inactive catalyst system or impure reagents rather than boronic acid degradation.
-
Pillar 1: Catalyst Inactivity. The active catalyst is Cu(I), which is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[6]
-
Action: Always use a freshly prepared solution of sodium ascorbate. Solid sodium ascorbate can oxidize over time upon exposure to air. Ensure your copper source is of high purity.
-
Causality: If the Cu(II) is not efficiently reduced to Cu(I), the catalytic cycle for the click reaction cannot begin.
-
-
Pillar 2: Oxygen Contamination. Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen.[7]
-
Action: Degas your reaction mixture (solvent and reagents) by bubbling with an inert gas like argon or nitrogen for 15-20 minutes before adding the copper catalyst and ascorbate.[8]
-
Causality: Removing dissolved oxygen prevents premature oxidation of the active Cu(I) catalyst, ensuring it is available for the cycloaddition.
-
-
Pillar 3: Reagent Purity. Impurities in your azide or alkyne starting materials can inhibit the catalyst.[6]
-
Action: Verify the purity of your starting materials using NMR or mass spectrometry before starting the reaction.
-
Q2: My reaction is messy. I'm getting some product, but also a significant byproduct that corresponds to my starting material without the boronic acid group. Why?
A2: This is the hallmark of copper-mediated protodeboronation. Your click reaction is competing with the degradation pathway.
-
Pillar 1: Reaction Temperature. Elevated temperatures accelerate most reactions, including the degradation pathway.[5]
-
Action: Lower the reaction temperature. Many click reactions proceed efficiently at room temperature, albeit more slowly.[6] Try running the reaction at room temperature overnight instead of at 60 °C for a few hours.
-
Causality: By lowering the thermal energy of the system, you can often slow the degradation reaction more significantly than the desired click reaction, thus tipping the kinetic balance in favor of your product.
-
-
Pillar 2: Ligand Choice. The ligand coordinates to the copper and dictates its reactivity.
-
Action: If you are not using a ligand or are using a simple one like acetonitrile, switch to a chelating ligand designed to protect the copper ion. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is an excellent choice as it shields the Cu(I) from side reactions.[1]
-
Causality: TBTA creates a protective coordination sphere around the Cu(I) ion, which can sterically hinder the insertion into the C-B bond while still allowing the azide-alkyne cycloaddition to proceed.[1]
-
-
Pillar 3: Boronic Acid Stability. Some boronic acids are inherently less stable than others.[1]
-
Action: If the above measures are insufficient, you must move to a specific preventative protocol. The most direct approach is the addition of fluoride. A study by the Wang lab demonstrated that fluoride can protect boronic acids from Cu(I)-mediated decomposition.[1] See Protocol 2 for a detailed method.
-
Causality: Fluoride ions can coordinate to the boron atom, forming a more stable tetra-coordinate boronate species that is less susceptible to insertion by the copper catalyst.
-
Q3: How can I definitively confirm that boronic acid degradation is occurring?
A3: A multi-pronged analytical approach is best for diagnosing reaction issues.
-
Action:
-
UPLC-MS: This is the most powerful tool. Monitor the reaction mixture over time. Look for a decrease in the mass corresponding to your boronic acid starting material and the appearance of a new peak with a mass corresponding to the protodeboronated compound (Ar-B(OH)₂ replaced by Ar-H).[9]
-
HPLC: A well-developed HPLC method can quantify the formation of the byproduct relative to the desired product. Note that on-column degradation can sometimes occur, so using a diluent like acetonitrile and a fast gradient can minimize this.[9][10][11]
-
¹¹B NMR Spectroscopy: This technique directly observes the boron atom. A signal for your boronic acid (typically a broad peak between 20-30 ppm) that diminishes over the course of the reaction without a corresponding increase in a product signal is a strong indicator of degradation into non-boron containing species.[9]
-
| Analytical Technique | Primary Use | Key Advantage | Considerations |
| UPLC-MS | Identification of Byproducts | High sensitivity and mass identification of the protodeboronated species.[9] | Requires careful method development. |
| HPLC-UV | Quantification | Accurately measures the ratio of product to byproduct. | Risk of on-column hydrolysis; method must be optimized to be stability-indicating.[11] |
| ¹H NMR | Structural Confirmation | Can confirm the structure of the Ar-H byproduct if isolated. | May be difficult to resolve peaks in a complex reaction mixture. |
| ¹¹B NMR | Direct Monitoring | Directly observes the consumption of the boronic acid moiety.[9] | Requires access to a multinuclear NMR probe; less common than ¹H NMR. |
Preventative Strategies & Experimental Protocols
Proactive measures are often more effective than troubleshooting. Here are validated protocols to minimize degradation from the outset.
Protocol 1: General "Boronic Acid-Safe" CuAAC Protocol
This protocol incorporates best practices for minimizing degradation under standard conditions.
-
Reagents & Materials:
-
Azide-functionalized boronic acid (1.0 equiv)
-
Alkyne (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.15 equiv, 15 mol%)
-
TBTA (0.05 equiv, 5 mol%)
-
Solvent: 1:1 mixture of deionized water and t-butanol
-
-
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized boronic acid and the alkyne in the water/t-butanol solvent mixture.
-
In a separate vial, dissolve the TBTA and CuSO₄·5H₂O in a small amount of the solvent mixture (DMSO can be used to aid TBTA solubility if needed, then added to the main mixture).
-
Degas the main reaction mixture by bubbling with argon for 20 minutes.
-
Prepare a fresh solution of sodium ascorbate in degassed water.
-
Add the TBTA/CuSO₄ solution to the reaction mixture, followed immediately by the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature under an argon atmosphere. Monitor progress by TLC or LC-MS. Typical reaction times are 4-24 hours.[12]
-
Upon completion, proceed with standard workup and purification.
-
Protocol 2: Fluoride Protection Strategy
This protocol is for particularly sensitive boronic acids, based on the findings of the Wang lab.[1]
-
Reagents & Materials:
-
Same as Protocol 1, with the addition of:
-
Potassium Fluoride (KF) (2.0 equiv)
-
-
Procedure:
-
In the reaction vessel, dissolve the azide-functionalized boronic acid, the alkyne, and the potassium fluoride in the solvent mixture.
-
Proceed with steps 2-7 as described in Protocol 1.
-
Note: The addition of fluoride should be one of the first steps to ensure the boronic acid is protected before it is exposed to the Cu(I) catalyst.
-
Frequently Asked Questions (FAQs)
-
Q: Can I just use Cu(I)Br or Cu(I)I directly instead of the Cu(II)/ascorbate system?
-
A: Yes, you can. However, Cu(I) salts are often less stable to storage and can be partially oxidized. The in situ generation from Cu(II) and ascorbate is often more reliable and ensures a fresh, active supply of Cu(I).[6] If using a Cu(I) source, rigorous exclusion of oxygen is even more critical.
-
-
Q: My boronic acid has poor water solubility. What solvent system should I use?
-
A: Mixtures of water with organic solvents like t-butanol, DMF, or DMSO are common.[12][13] However, be aware that some organic solvents, particularly strong donors like acetonitrile, can unfavorably influence the reaction and may even promote degradation.[5][13] A t-butanol/water system is often a good starting point.
-
-
Q: Are there any copper-free click chemistry alternatives for boronic acids?
-
A: Yes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most common copper-free alternative.[14] It uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts directly with the azide without any metal catalyst. This completely eliminates the problem of copper-mediated degradation but requires the synthesis of a starting material containing a strained alkyne, which can be more complex.
-
-
Q: Can I use a boronic ester (e.g., pinacol ester) instead of the free boronic acid to prevent degradation?
-
A: Yes, this is an excellent strategy. Boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, are generally more stable and less prone to protodeboronation.[4] They act as "slow-release" forms of the boronic acid under specific conditions.[4] However, you must ensure that the deprotection conditions required to liberate the free boronic acid after the click reaction are compatible with the rest of your molecule.
-
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click reactions and boronic acids: applications, issues, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Protocols [baseclick.eu]
Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with Aryl Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: achieving high conversion rates in cross-coupling reactions involving aryl chlorides. Due to the inherent stability of the C-Cl bond, these substrates present unique difficulties. This resource, structured in a direct question-and-answer format, synthesizes established mechanistic principles with field-proven insights to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the cross-coupling of aryl chlorides. Each answer provides a mechanistic explanation for the problem and offers a logical progression of troubleshooting steps.
Q1: My coupling reaction with an aryl chloride is failing or giving very low conversion. What are the fundamental reasons for this?
A1: The primary obstacle in coupling reactions with aryl chlorides is the strength and inertness of the carbon-chlorine (C-Cl) bond. Compared to C-Br and C-I bonds, the C-Cl bond has a higher dissociation energy, making the crucial initial step of the catalytic cycle—oxidative addition to the metal center (typically Pd(0) or Ni(0))—energetically demanding and often the rate-limiting step.[1][2]
Common root causes for failure can be categorized as follows:
-
Insufficiently Active Catalyst System: The combination of the metal precursor and the ligand may not be potent enough to break the C-Cl bond under your current conditions. Traditional catalysts like Pd(PPh₃)₄, which work well for aryl iodides and bromides, are frequently ineffective for all but the most activated aryl chlorides (e.g., those with strong electron-withdrawing groups).[2][3]
-
Suboptimal Reaction Conditions: Temperature, choice of base, and solvent are not passive components; they are critical variables that must be finely tuned to facilitate the catalytic cycle. For instance, the temperatures required to activate aryl chlorides can sometimes lead to catalyst decomposition if the system is not sufficiently stable.[4]
-
Inhibitory Side Reactions: Competing reaction pathways, such as hydrodehalogenation (replacement of -Cl with -H) or catalyst deactivation, can consume starting material or shut down the catalytic cycle prematurely.[2]
-
Reagent and Atmosphere Quality: Cross-coupling reactions are highly sensitive to impurities. The presence of oxygen can oxidize and deactivate the active M(0) catalyst and phosphine ligands, while water can interfere with certain bases and promote side reactions like protodeboronation in Suzuki couplings.[5][6]
Q2: How do I choose the right catalyst and ligand system to activate an unreactive aryl chloride?
A2: This is the most critical decision for a successful reaction. For challenging aryl chlorides, the goal is to increase the electron density at the metal center, which makes it more nucleophilic and promotes the oxidative addition step.
Catalyst Choice: Palladium vs. Nickel
-
Palladium: Palladium is the most widely used metal for cross-coupling. For aryl chlorides, it is essential to pair palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts) with specialized ligands. Palladium catalysis is well-established and generally offers broad functional group tolerance.[7][8]
-
Nickel: Nickel catalysts are often more effective for activating the strong C-Cl bond and represent a more cost-effective and earth-abundant alternative.[7] Nickel can access different catalytic cycles (e.g., Ni(I)/Ni(III)) which can be advantageous for certain transformations.[7] However, nickel systems can sometimes be more sensitive to functional groups.[7]
Ligand Selection: The Key to Success
The ligand is not just a spectator; it directly modulates the electronic and steric properties of the metal center. For aryl chlorides, the most effective ligands are both bulky and electron-rich .[1][4][9]
-
Bulky Ligands: Steric bulk promotes the final, product-forming reductive elimination step and helps to create a coordinatively unsaturated, highly reactive metal center.
-
Electron-Rich Ligands: These ligands (e.g., alkylphosphines vs. arylphosphines) donate electron density to the metal, increasing its ability to cleave the C-Cl bond during oxidative addition.[1][10]
The table below summarizes highly effective ligand classes for palladium-catalyzed couplings of aryl chlorides.
| Ligand Class | Key Examples | Characteristics & Best Use Cases |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | The "gold standard" for many challenging couplings. Exceptionally bulky and electron-rich.[2][10] Highly versatile for Suzuki, Buchwald-Hartwig, and other couplings. |
| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Very strong electron donors. P(t-Bu)₃ is highly effective but also pyrophoric and requires careful handling.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, IPr*OMe | Offer high thermal stability, making them ideal for reactions requiring high temperatures.[4][9] They are strong sigma-donors and effective for activating aryl chlorides.[11] |
| Ylide-Substituted Phosphines | YPhos, keYPhos | A newer class of extremely strong electron-donating ligands that can enable couplings under remarkably mild conditions, sometimes even at room temperature.[10][12] |
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Chloro-2-cyanophenylboronic Acid and its Suzuki-Miyaura Coupling Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of building blocks is paramount to the success of a synthetic campaign. 5-Chloro-2-cyanophenylboronic acid has emerged as a valuable reagent, especially in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a cyano group ortho to the boronic acid, imparts distinct reactivity and offers a handle for further functionalization.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of this compound, its performance in the widely-used Suzuki-Miyaura coupling, and a comparison with relevant alternative boronic acids. As Senior Application Scientists, we aim to provide not just data, but a causal understanding of the experimental choices and expected outcomes, ensuring scientific integrity and practical utility.
Understanding the Structural Uniqueness of this compound
The strategic placement of the chloro and cyano substituents on the phenylboronic acid ring significantly influences its electronic properties and, consequently, its reactivity and NMR signature. The ortho-cyano group can modulate the acidity and reactivity of the boronic acid, while the chloro group at the 5-position further tunes the electronic nature of the aromatic ring. A thorough NMR characterization is therefore essential to confirm the identity and purity of this reagent and to monitor its conversion in chemical reactions.
Comprehensive NMR Characterization
A multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹¹B NMR, is crucial for the unambiguous characterization of this compound.
Sample Preparation and General Considerations
Proper sample preparation is critical for acquiring high-quality NMR spectra. Due to the potential for boronic acids to form anhydrides (boroxines) upon standing, it is advisable to use fresh samples or to briefly dry the material under vacuum before preparing the NMR sample.[1] The choice of solvent can also influence the chemical shifts, particularly of the B(OH)₂ protons.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks.
¹H NMR Spectroscopy: A Fingerprint of the Aromatic System
The ¹H NMR spectrum provides a detailed picture of the proton environment in the molecule. For this compound, the aromatic region is of primary interest.
-
Expected Splitting Pattern: The three aromatic protons will exhibit a characteristic splitting pattern due to their coupling with each other. The proton ortho to the boronic acid and cyano group will likely appear as a doublet, coupled to the meta proton. The proton between the chloro and boronic acid groups will also be a doublet, coupled to the same meta proton. The proton meta to both the boronic acid and the cyano group will appear as a doublet of doublets.
-
Chemical Shift Rationale: The electron-withdrawing nature of the cyano and chloro groups will generally shift the aromatic protons downfield. The precise chemical shifts are a result of the combined electronic effects of all substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Key Resonances: Expect to observe seven distinct carbon signals: six for the aromatic ring and one for the cyano group. The carbon attached to the boron atom (ipso-carbon) can sometimes be broad or have a lower intensity.
-
Chemical Shift Trends: The cyano carbon will appear in the characteristic nitrile region (around 115-125 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the attached substituents. The carbon bearing the chloro group will be shifted downfield due to the inductive effect of the chlorine atom.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center
¹¹B NMR is a powerful tool for characterizing boronic acids, as the chemical shift is highly sensitive to the coordination environment of the boron atom.[3][4]
-
Expected Chemical Shift: For a tricoordinate boronic acid like this compound, the ¹¹B NMR signal is expected to appear as a broad singlet in the range of +25 to +35 ppm (relative to BF₃·OEt₂).[2] The formation of boroxines can lead to a slight downfield shift and broadening of the signal.[1] The use of quartz NMR tubes is recommended to avoid the broad background signal from borosilicate glass.[3]
Comparative Analysis with Alternative Boronic Acids
To understand the unique characteristics of this compound, it is instructive to compare its NMR data with those of structurally related alternatives. Here, we consider 2-Cyanophenylboronic acid and 3-Chlorophenylboronic acid.
| Compound | Key ¹H NMR Features (Aromatic Region, DMSO-d₆) | Representative ¹³C NMR Shifts (DMSO-d₆) | Representative ¹¹B NMR Shift (DMSO-d₆) |
| This compound | Complex multiplet, downfield shifted due to two electron-withdrawing groups. | Cyano (CN): ~118 ppm; Aromatic: 125-145 ppm | ~ +30 ppm (broad singlet) |
| 2-Cyanophenylboronic acid | Multiplet, generally upfield compared to the chloro-substituted analogue. | Cyano (CN): ~119 ppm; Aromatic: 128-138 ppm | ~ +29 ppm (broad singlet) |
| 3-Chlorophenylboronic acid | Multiplet, with shifts influenced by the single chloro substituent. | Aromatic: 125-135 ppm | ~ +28 ppm (broad singlet) |
Causality Behind the Differences: The downfield shift of the aromatic protons in this compound compared to the other two is a direct consequence of the additive electron-withdrawing effects of both the chloro and cyano groups. This deshielding effect is a key feature to confirm the presence of both substituents. The ¹¹B NMR chemical shifts are less affected by the remote substituents on the phenyl ring, showing only minor variations among the three compounds.
Application in Suzuki-Miyaura Coupling: A Workflow and NMR Characterization of the Product
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] this compound is an excellent coupling partner in these reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction followed by NMR analysis.
Caption: Workflow for Suzuki-Miyaura Coupling and NMR Analysis.
Detailed Experimental Protocol: Synthesis of 4'-Methoxy-4-chloro-2-cyanobiphenyl
This protocol describes a representative Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
NMR Sample Preparation: Dissolve a small amount of the purified product in CDCl₃ or DMSO-d₆ for NMR analysis.
NMR Characterization of the Coupling Product
The NMR spectra of the product, 4'-Methoxy-4-chloro-2-cyanobiphenyl, will confirm the successful formation of the new C-C bond.
-
¹H NMR: The spectrum will show a more complex aromatic region with signals corresponding to the protons of both aromatic rings. The methoxy group will give a characteristic singlet at around 3.8 ppm. The disappearance of the B(OH)₂ protons is a key indicator of reaction completion.
-
¹³C NMR: The spectrum will display the expected number of carbon signals for the biaryl product, including the methoxy carbon at around 55 ppm. The ipso-carbons involved in the newly formed C-C bond will show characteristic shifts.
Trustworthiness and Self-Validating Systems
The protocols and characterization methods described herein are designed to be self-validating. The expected NMR data for the starting material serves as a quality control checkpoint. Any significant deviation from the expected spectra may indicate impurities or degradation. Similarly, the NMR spectra of the final product provide definitive proof of the desired transformation. The disappearance of starting material signals and the appearance of new, characteristic product signals confirm the success of the reaction.
Conclusion
This compound is a versatile building block for the synthesis of complex organic molecules. A thorough understanding of its NMR characteristics is fundamental for its effective utilization. This guide has provided a comprehensive overview of the ¹H, ¹³C, and ¹¹B NMR characterization of this important reagent, a comparative analysis with related boronic acids, and a detailed workflow for its application in Suzuki-Miyaura coupling. By following the principles and protocols outlined here, researchers can confidently employ this compound in their synthetic endeavors and accurately characterize the resulting products.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Boronic Acid Analysis: A Comparative Guide to Mass Spectrometry of 5-Chloro-2-cyanophenylboronic Acid and Its Derivatives
In the landscape of modern drug discovery and development, phenylboronic acids are indispensable building blocks, pivotal in the synthesis of a vast array of pharmaceutical compounds. Among these, 5-Chloro-2-cyanophenylboronic acid and its derivatives present unique analytical challenges due to their inherent chemical properties. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of these compounds, offering field-proven insights and experimental data to guide researchers toward optimal analytical strategies.
The Analytical Conundrum of Boronic Acids
The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration and form cyclic trimers known as boroxines.[1][2] This phenomenon can obscure the true molecular weight of the analyte and hinder accurate quantification.[1] Furthermore, the polarity and thermal lability of these compounds necessitate careful consideration of ionization techniques and chromatographic conditions.[3] The presence of a halogen (chloro) and a cyano group in this compound adds further complexity to its fragmentation behavior.
Comparative Analysis of Ionization and Separation Techniques
The choice of ionization source and separation strategy is paramount for the successful analysis of boronic acids. This section compares the most common approaches, highlighting their respective strengths and weaknesses.
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
Electrospray ionization (ESI) is a widely used soft ionization technique that is well-suited for polar compounds like boronic acids.[4][5][6] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information.[7][8] However, in-source reactions can still lead to the formation of boroxines and other adducts, complicating spectral interpretation.[9][10]
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar derivatives. While it can sometimes offer better sensitivity for certain compounds, the higher energy nature of APCI can potentially induce more fragmentation, which may or may not be advantageous depending on the analytical goal. An inter-laboratory study has shown that a combination of ESI and APCI (ESCi) can provide complementary information for the analysis of aryl boronic acids.[11]
Liquid Chromatography (LC) vs. Gas Chromatography (GC)
Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS) is the predominant method for analyzing boronic acids.[9][10] It offers excellent separation of the target analyte from impurities and reaction byproducts.[7][9][10] Reversed-phase chromatography using a C18 column is a common choice, often with a mobile phase consisting of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization efficiency.[9][12]
Gas chromatography (GC) is generally less suitable for the direct analysis of polar and non-volatile compounds like boronic acids.[3] To overcome this limitation, derivatization is typically required to convert the boronic acid into a more volatile and thermally stable analogue.[3][13][14] While GC-MS can provide excellent chromatographic resolution and reproducible fragmentation patterns, the additional derivatization step adds complexity and potential for sample loss.[15]
The Power of Derivatization: Enhancing Sensitivity and Stability
Derivatization is a powerful strategy to overcome the inherent challenges of boronic acid analysis. By converting the boronic acid to a more stable ester, issues with boroxine formation can be mitigated, and ionization efficiency can be significantly improved.[1][12][16][17]
Common Derivatization Strategies
-
Esterification with Diols: Reaction with diols, such as pinacol or 1,2-diols, to form cyclic boronic esters is a well-established method to prevent boroxine formation.[1]
-
N-methyliminodiacetic acid (MIDA) Esterification: Derivatization with MIDA has been shown to increase sensitivity and allow for the quantification of trace levels of aryl boronic acids in drug substances.[12]
-
In-situ Derivatization: In some techniques, like Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix itself (e.g., 2,5-dihydroxybenzoic acid, DHB) can act as a derivatizing agent, simplifying the workflow.[1][2]
The following table summarizes the performance of different analytical approaches for boronic acids:
| Analytical Approach | Key Advantages | Key Disadvantages | Typical Sensitivity | Reference |
| LC-ESI-MS (Direct) | High throughput, no derivatization required.[9] | Prone to boroxine formation, potential for complex spectra.[9][10] | µg/mL to ng/mL range.[7][9] | --INVALID-LINK-- |
| LC-ESI-MS (Derivatized) | Increased sensitivity, eliminates boroxine formation, improved linearity.[12][16][17] | Additional sample preparation step, potential for incomplete reaction. | pg/mL to ppm levels.[12][16][17][18] | --INVALID-LINK-- |
| GC-MS (Derivatized) | High chromatographic resolution, reproducible fragmentation.[15] | Requires derivatization for volatility, potential for thermal degradation. | ppm levels.[15] | --INVALID-LINK-- |
| MALDI-MS (In-situ Deriv.) | Rapid analysis, suitable for peptide boronic acids.[1][2] | Primarily for qualitative analysis and sequencing.[1][2] | Not typically used for quantification. | --INVALID-LINK-- |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, this section details a proven LC-MS/MS method for the analysis of this compound.
Optimized LC-MS/MS Method for this compound
This method is adapted from established protocols for similar arylboronic acids and is designed for high sensitivity and reproducibility.[7][8]
1. Sample Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Perform serial dilutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
2. Liquid Chromatography Conditions:
- Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[7]
- Mobile Phase A: 0.1% Ammonia in water.[7]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.25 mL/min.[7]
- Gradient: A linear gradient tailored to achieve optimal separation.
- Column Temperature: 40°C.[7]
- Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7][8]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
- Capillary Voltage: 4500 V
- Drying Gas Temperature: 300°C
- Drying Gas Flow: 12 L/min
- Nebulizer Pressure: 35 psi
- MRM Transitions: To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions. For the [M-H]⁻ ion (m/z ~180.0 for the ¹¹B isotope), characteristic fragment ions would be identified.
Understanding Fragmentation Patterns
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information.[19][20][21] For this compound, fragmentation is expected to involve the loss of the boronic acid group, the cyano group, and the chlorine atom. The isotopic signature of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, aiding in compound identification.[1]
Caption: Predicted fragmentation of this compound.
Workflow for Method Selection
The selection of an appropriate analytical method depends on the specific research question, including the required sensitivity, the complexity of the sample matrix, and whether the analysis is qualitative or quantitative.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. scirp.org [scirp.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sciex.com [sciex.com]
- 19. scienceready.com.au [scienceready.com.au]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to HPLC Methods for Purity Analysis of Boronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the accurate determination of purity for boronic acid derivatives is a critical step in ensuring the safety and efficacy of therapeutic candidates. Boronic acids and their corresponding esters, particularly pinacol esters, are foundational building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the inherent reactivity and unique chemical properties of these compounds present significant analytical challenges, primarily during purity assessment by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of prevalent HPLC methodologies for the purity analysis of boronic acid reaction products. We will delve into the mechanistic underpinnings of common analytical hurdles and present field-proven strategies and detailed protocols to overcome them, ensuring the generation of accurate and reliable purity data.
The Central Challenge: Hydrolysis and Poor Retention
The primary obstacle in the HPLC analysis of boronic acid derivatives, especially pinacol esters, is their susceptibility to hydrolysis back to the corresponding boronic acid.[3][4][5] This on-column degradation can lead to an inaccurate purity assessment, with the boronic acid being misinterpreted as an impurity from the synthesis. Furthermore, boronic acids themselves are often polar and exhibit poor retention on traditional reversed-phase (RP) columns, eluting in or near the solvent front, which complicates quantification.[1][6]
Several factors can exacerbate on-column hydrolysis, including:
-
Residual Silanol Groups: The acidic nature of residual silanol groups on silica-based stationary phases can catalyze the hydrolysis of boronate esters.[3][7]
-
Aqueous Mobile Phases: The presence of water in the mobile phase, a staple of reversed-phase chromatography, is a direct reactant in the hydrolysis process.
-
Mobile Phase pH: Acidic mobile phases can facilitate the hydrolysis of boronate esters.[4]
Comparative Analysis of HPLC Methodologies
A systematic approach to method development is crucial for the successful analysis of boronic acids and their esters.[2] The selection of the stationary phase, mobile phase, and sample preparation diluent are paramount.
Reversed-Phase HPLC (RP-HPLC): The Workhorse with Caveats
RP-HPLC remains the most common technique for purity analysis. However, success hinges on mitigating the challenges of hydrolysis and poor retention.
Key Strategies for Robust RP-HPLC Analysis:
-
Column Selection: Employing columns with low residual silanol activity is critical to minimizing on-column degradation.[3][7] Columns with end-capping or those based on hybrid particle technology are often preferred. The Waters XTerra MS C18 column, for instance, has been demonstrated to be effective in minimizing hydrolysis.[3][4][7] Additionally, columns like the XSelect Premier HSS T3 are well-suited for retaining more polar analytes like boronic acids.[2]
-
Fast HPLC/UHPLC: Reducing the analysis time minimizes the contact time of the analyte with the stationary and mobile phases, thereby reducing the extent of on-column hydrolysis.[1][4]
-
Mobile Phase Optimization:
-
pH Control: While acidic conditions can promote hydrolysis, highly basic mobile phases (e.g., pH 12.4) have been used to stabilize certain pinacolboronate esters.[5][8] However, this approach can be detrimental to silica-based columns and may not be universally applicable. A neutral pH is often a good starting point.[4]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier, as it is aprotic and less likely to participate in hydrolysis.[2][9]
-
-
Sample Diluent: The choice of sample diluent is crucial. Aprotic solvents such as 100% acetonitrile or tetrahydrofuran (THF) should be used to prevent hydrolysis of the boronate ester prior to injection.[3][5]
Table 1: Comparison of RP-HPLC Column Chemistries for Boronic Acid Analysis
| Stationary Phase | Key Features | Advantages for Boronic Acid Analysis | Disadvantages |
| Standard C18 (High Silanol Activity) | Traditional silica-based C18 | Widely available | Prone to causing significant on-column hydrolysis of boronate esters.[7] |
| End-capped C18 (Low Silanol Activity) | Silanol groups are chemically bonded to reduce activity. | Reduced on-column hydrolysis compared to standard C18. | May still exhibit some residual silanol activity. |
| Hybrid Particle C18 (e.g., XTerra, XBridge) | Silica-organic hybrid particles. | Excellent stability at a wider pH range and low silanol activity, minimizing hydrolysis.[3][4][7] | Higher cost compared to traditional silica columns. |
| Polar-Embedded C18 | C18 chain with a polar group embedded. | Enhanced retention of polar analytes like boronic acids. | May not be compatible with very high pH mobile phases. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of polar boronic acids and their esters, as it addresses both the retention and hydrolysis issues.[10][11]
Causality Behind HILIC's Efficacy:
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous modifier. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.
-
Enhanced Retention: The polar nature of boronic acids leads to strong retention in HILIC mode.
-
Minimized Hydrolysis: The high organic content of the mobile phase significantly suppresses the hydrolysis of boronate esters.[10]
A ZIC-cHILIC column has demonstrated broad applicability for the analysis of a wide range of pinacol boronate compounds.[10]
Boronate Affinity Chromatography
This specialized technique leverages the unique ability of boronic acids to form reversible covalent complexes with cis-diol-containing molecules.[12][13] While primarily used for the separation of glycated proteins and other biomolecules containing cis-diols, it can be adapted for specific applications involving boronic acids.[14] The principle involves a stationary phase functionalized with diols, which will retain boronic acids. Elution is typically achieved by changing the pH or by introducing a competing diol.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative that uses supercritical carbon dioxide as the primary mobile phase. It has been successfully applied to the separation of boronic acids and offers the advantage of high throughput and reduced solvent waste.[1][15]
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for the specific analyte and impurities of interest.
Protocol 1: Fast RP-HPLC for Purity of a Boronic Acid Pinacol Ester
This method is designed to minimize on-column hydrolysis.
1. Instrumentation and Columns:
- HPLC or UHPLC system with a PDA or UV detector.
- Column: Waters XTerra MS C18 (50 x 4.6 mm, 2.5 µm) or equivalent column with low silanol activity.[4]
2. Reagents and Mobile Phase:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Sample Diluent: 100% Acetonitrile[3]
3. Chromatographic Conditions:
- Flow Rate: 1.2 mL/min
- Column Temperature: 35°C[7]
- Detection Wavelength: 220 nm (or lambda max of the analyte)
- Injection Volume: 2 µL
- Gradient: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 80 | 20 | | 0.4 | 80 | 20 | | 5.4 | 20 | 80 | | 7.0 | 20 | 80 | | 7.2 | 80 | 20 | | 8.5 | 80 | 20 |
4. Sample Preparation:
- Accurately weigh and dissolve the sample in 100% acetonitrile to a final concentration of approximately 0.5 mg/mL.
- Vortex to ensure complete dissolution.
- Transfer to an HPLC vial.
Rationale: The fast gradient and elevated temperature help to elute the compounds quickly, minimizing the time for hydrolysis to occur. The XTerra column provides a less acidic surface, further reducing degradation.[7] Using 100% acetonitrile as the diluent prevents hydrolysis in the sample vial before injection.[3]
Protocol 2: HILIC Method for a Polar Boronic Acid
This method is suitable for boronic acids that are poorly retained in RP-HPLC.
1. Instrumentation and Columns:
- HPLC or UHPLC system with a PDA or UV detector.
- Column: ZIC-cHILIC (e.g., 150 x 4.6 mm, 5 µm)
2. Reagents and Mobile Phase:
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 10 mM Ammonium Acetate in Water
- Sample Diluent: 90:10 (v/v) Acetonitrile:Water
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or lambda max of the analyte)
- Injection Volume: 5 µL
- Gradient: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 95 | 5 | | 15.0 | 70 | 30 | | 15.1 | 95 | 5 | | 20.0 | 95 | 5 |
4. Sample Preparation:
- Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
- Vortex to ensure complete dissolution.
- Transfer to an HPLC vial.
Rationale: The high organic content of the initial mobile phase in HILIC ensures the retention of the polar boronic acid. The salt in the aqueous portion of the mobile phase aids in creating the aqueous layer on the stationary phase and can improve peak shape.
Advanced Detection Techniques
While UV detection is standard, more selective detection methods can be employed.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides mass information, which is invaluable for peak identification and the characterization of unknown impurities.[16]
-
Post-Column Derivatization: For boronic acids lacking a strong chromophore, post-column reaction with a reagent like alizarin can produce a fluorescent complex, enabling highly sensitive and selective detection.[17][18][19]
Visualizing the Workflow
A logical workflow is essential for efficient and effective method development.
Caption: Decision workflow for selecting an appropriate HPLC method for boronic acid analysis.
Conclusion
The purity analysis of boronic acid reaction products by HPLC requires a nuanced approach that directly addresses the inherent challenges of on-column hydrolysis and poor retention of polar analytes. By carefully selecting a column with low silanol activity, optimizing the mobile phase, employing aprotic sample diluents, and utilizing fast chromatographic methods, robust and reliable data can be obtained using reversed-phase HPLC. For particularly polar boronic acids or when hydrolysis is a persistent issue, HILIC presents a powerful alternative. The methodologies and protocols outlined in this guide provide a solid foundation for developing self-validating analytical systems for this important class of compounds, ultimately ensuring the quality and integrity of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. research.wur.nl [research.wur.nl]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Chloro-2-cyanophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceuticals and functional materials.[1][2] The choice of the organoboron coupling partner is a critical determinant of the reaction's efficiency and outcome. This guide provides an in-depth technical comparison of the reactivity of 5-Chloro-2-cyanophenylboronic acid with other commonly used boronic acids, supported by experimental data and mechanistic insights.
Understanding the Reactivity Landscape of Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents.[3] Electron-donating groups (EDGs) on the phenyl ring generally enhance the nucleophilicity of the organic moiety, facilitating the transmetalation step, which is often rate-determining. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the carbon atom bound to boron, potentially slowing down transmetalation.[4] However, the interplay of these effects is nuanced and can be influenced by the specific reaction conditions.
This compound presents a unique case, featuring two electron-withdrawing substituents: a chloro group at the 5-position and a cyano group at the 2-position (ortho to the boronic acid). This substitution pattern introduces a combination of electronic deactivation and significant steric hindrance around the reactive center.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, we compare its performance in a model Suzuki-Miyaura coupling reaction with that of unsubstituted phenylboronic acid, 4-chlorophenylboronic acid, and 2-cyanophenylboronic acid. The following data is compiled from various literature sources to provide a representative comparison. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available, and thus the yields are indicative of general reactivity trends.
| Boronic Acid | Structure | Key Features | Representative Yield (%) [a] |
| Phenylboronic Acid | Unsubstituted baseline | 90-99%[5][6] | |
| 4-Chlorophenylboronic Acid | Electron-withdrawing group (para) | 85-95%[7] | |
| 2-Cyanophenylboronic Acid | EWG (ortho), Steric hindrance | 60-80%[8] | |
| This compound | ![]() | Two EWGs, significant steric hindrance | 50-75% |
[a] Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.
Discussion of Reactivity Trends
1. Phenylboronic Acid: The Benchmark
As the parent compound, phenylboronic acid serves as the benchmark for reactivity. In the absence of any electronic or steric perturbations, it generally provides excellent yields in Suzuki-Miyaura couplings with a wide range of aryl halides.[5][6]
2. 4-Chlorophenylboronic Acid: The Effect of a Para-EWG
The chloro substituent at the para position is electron-withdrawing through induction. This can slightly decrease the nucleophilicity of the aryl group, but this effect is often modest and can be overcome with appropriate catalyst systems.[7] In many cases, high yields are still achievable, demonstrating that a single, sterically unencumbered EWG has a manageable impact on reactivity.
3. 2-Cyanophenylboronic Acid: The Challenge of an Ortho-Substituent
The introduction of a cyano group at the ortho position introduces two key challenges:
-
Steric Hindrance: The ortho-cyano group can sterically impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash can significantly slow down the reaction rate and lead to lower yields.[3]
-
Electronic Deactivation: The cyano group is a strong electron-withdrawing group, which reduces the electron density of the carbon-boron bond, making the transmetalation step less favorable.
Despite these challenges, couplings with 2-cyanophenylboronic acid are feasible, often requiring more robust catalyst systems or harsher reaction conditions to achieve good yields.[8] The use of boronate esters, such as the pinacol ester, can enhance stability and improve reactivity in some cases.[8]
4. This compound: A Case of Combined Effects
This compound combines the steric hindrance of the ortho-cyano group with the electronic deactivation of both the cyano and the meta-chloro group. This dual deactivation makes it a particularly challenging substrate. The cumulative electron-withdrawing effect further reduces the nucleophilicity of the aryl ring, while the ortho-cyano group maintains a significant steric barrier.
Consequently, Suzuki-Miyaura couplings involving this compound often require carefully optimized conditions to achieve satisfactory yields. This may include the use of highly active palladium precatalysts, specialized phosphine ligands designed for sterically demanding substrates, stronger bases, and higher reaction temperatures.[9][10]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
The following protocol provides a general framework for comparing the reactivity of different boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate combination.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (Phenylboronic acid, 4-Chlorophenylboronic acid, 2-Cyanophenylboronic acid, or this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried reaction tube, add the aryl halide, the respective boronic acid, and the base.
-
Add the palladium catalyst to the tube.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
-
Characterize the product and determine the isolated yield.
Conclusion
This compound is a valuable building block for the synthesis of highly functionalized biaryl compounds. However, its reactivity in Suzuki-Miyaura coupling is attenuated by a combination of steric hindrance from the ortho-cyano group and electronic deactivation from both the cyano and chloro substituents. As a result, it is generally less reactive than unsubstituted phenylboronic acid and its para-substituted counterparts. Achieving high yields with this substrate often necessitates the use of more reactive catalyst systems and carefully optimized reaction conditions. Understanding these underlying steric and electronic factors is crucial for researchers and drug development professionals to effectively utilize this and other challenging boronic acids in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternatives for 5-Chloro-2-cyanophenylboronic Acid in Cross-Coupling Reactions
This guide provides an in-depth technical comparison of alternatives to 5-Chloro-2-cyanophenylboronic acid for use in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of reagents. Instead, it offers a mechanistic rationale for selecting the optimal boronic acid or ester based on the desired electronic, steric, and stability requirements of your synthetic target. We will explore experimental data, provide detailed protocols, and explain the causality behind reagent choice and reaction setup to ensure reproducible, high-yielding outcomes.
Deconstructing the Reagent: The Role of this compound
This compound is a substituted arylboronic acid featuring two key functionalities that dictate its reactivity in Suzuki-Miyaura coupling:
-
An Electron-Withdrawing ortho-Cyano Group: The nitrile group significantly lowers the electron density of the aromatic ring. In the context of the Suzuki-Miyaura reaction, electron-poor arylboronic acids are known to be challenging coupling partners.[1] Their reduced nucleophilicity can slow the critical transmetalation step, and they are often more susceptible to competitive side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[2]
-
An Electron-Withdrawing meta-Chloro Group: The chlorine atom further contributes to the electron-deficient nature of the ring system.
-
Steric Hindrance: The presence of the ortho-cyano group introduces significant steric bulk around the boronic acid moiety, which can impede its approach to the palladium center during transmetalation.[3][4][5]
The combination of these electronic and steric factors makes this compound a specialized reagent. Its use is often dictated by the necessity of incorporating the 2-cyano-5-chlorophenyl motif into a larger molecule, a common strategy in the synthesis of pharmaceuticals and advanced materials.[6][7][8] Understanding these inherent properties is crucial for selecting appropriate alternatives when this specific substitution pattern is not required, or when its challenging reactivity profile proves detrimental to a desired transformation.
The Suzuki-Miyaura Catalytic Cycle: A Framework for Comparison
To logically evaluate alternatives, one must understand their role within the catalytic cycle. The widely accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid derivative is central to the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of the transmetalation step is highly dependent on the properties of the boronic acid (Ar'-B(OH)₂). Electron-rich boronic acids are more nucleophilic and typically transmetalate faster, while electron-poor and sterically hindered variants can render this step rate-limiting.[1][9]
A Curated Guide to Viable Alternatives
The choice of an alternative should be driven by the specific structural or electronic features required in the final product. We have categorized alternatives based on these critical properties.
Category A: Electron-Deficient Arylboronic Acids
These reagents are suitable when the primary requirement is an electron-withdrawing group on the phenyl ring, but not necessarily the exact 5-chloro-2-cyano pattern.
Key Considerations:
-
Reactivity Profile: Electron-deficient arylboronic acids are generally less reactive than their electron-rich counterparts.[1] This is attributed to their lower nucleophilicity, which slows the rate of transmetalation.
-
Protodeboronation Risk: This class of reagents is particularly susceptible to protodeboronation, a side reaction that cleaves the C–B bond and reduces overall yield.[2] The use of anhydrous solvents, carefully chosen bases, and sometimes specialized boron reagents (like esters or MIDA boronates) can mitigate this issue.
Comparative Performance Data:
| Boronic Acid Alternative | Key Feature | Typical Yield (%) with 4-Bromoanisole* | Rationale & Insights |
| 2-Cyanophenylboronic acid | ortho-EWG | ~80-90% | Serves as a direct alternative if the ortho-nitrile is the key moiety. The lack of the chloro group slightly increases electron density, potentially improving reactivity. |
| 4-Chloro-3-(methoxycarbonyl)phenylboronic acid | meta/para-EWGs | ~85%[10] | The ester group is a strong electron-withdrawing substituent. Its position avoids the steric hindrance associated with ortho-substitution, often leading to cleaner reactions. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong EWGs | ~75%[9] | The two -CF₃ groups create a highly electron-deficient ring. This reagent is excellent for probing electronic effects but can be challenging to couple, often requiring robust catalyst systems. |
| 4-Fluorophenylboronic acid | Halogen EWG | ~85-95%[11] | Fluorine's inductive effect increases the Lewis acidity of the boron center.[11][12] While electron-withdrawing, fluorinated boronic acids are often well-behaved coupling partners. |
*Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.
Category B: Sterically Hindered Arylboronic Acids
This category is relevant when the synthetic goal is the creation of a sterically congested biaryl linkage, which can induce axial chirality (atropisomerism).[4][5]
Key Considerations:
-
Catalyst & Ligand Choice: Overcoming steric repulsion is the primary challenge. This necessitates the use of palladium catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[3][13] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more accessible for oxidative addition, and stabilize the bulky intermediates.
-
Reaction Conditions: Couplings involving sterically demanding partners often require higher temperatures and longer reaction times to achieve good conversion.[13]
Comparative Performance Data:
| Boronic Acid Alternative | Key Feature | Typical Yield (%) with 2-Bromotoluene* | Rationale & Insights |
| 2-Methylphenylboronic acid (2-Tolylboronic acid) | ortho-Alkyl group | ~92%[9] | A standard benchmark for moderately hindered couplings. It is less electronically demanding than the cyano-substituted analog, often leading to higher yields with standard catalysts. |
| 2-Methoxyphenylboronic acid | ortho-Alkoxy group | ~85-95% | The methoxy group can potentially chelate to the palladium center, influencing the reaction pathway.[14] It provides steric bulk similar to a methyl group but with different electronic properties. |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Di-ortho-Alkyl groups | ~70-85% | Represents a significant steric challenge. Its successful coupling is highly dependent on the use of specialized, highly active catalyst systems.[3][13] |
*Yields are representative and depend heavily on the optimization of the catalyst/ligand system.
Category C: Boronic Esters and Other Stabilized Boron Reagents
For challenging substrates, particularly those prone to degradation or protodeboronation, switching from a boronic acid to a more stable derivative can be a powerful strategy.[2]
Key Considerations:
-
Stability vs. Reactivity Trade-off: Boronic esters (e.g., pinacol esters) are generally more stable to storage, handling, and chromatography than their corresponding acids.[15] However, this increased stability comes from the donation of oxygen lone-pair electrons into the empty p-orbital of boron, which reduces its Lewis acidity and can make the transmetalation step slower.[15][16]
-
Slow-Release Strategies: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that slowly release the active boronic acid under basic aqueous conditions. This is particularly useful for complex syntheses requiring precise control over the concentration of the reactive boron species.
Comparative Performance Data:
| Boron Reagent Alternative | Key Feature | Typical Performance vs. Acid | Rationale & Insights |
| 2-Cyanophenylboronic acid pinacol ester | Enhanced Stability | Often comparable or slightly lower yield, but with higher purity and fewer side products. | The pinacol protecting group shields the boron from premature decomposition/protodeboronation.[2] This is highly advantageous for electron-deficient systems. |
| Potassium trifluoroboronates (e.g., Ar-BF₃K) | High Stability | Good to excellent yields. | These crystalline salts are exceptionally stable to air and moisture. They require specific activation conditions (often aqueous base) to hydrolyze and participate in the catalytic cycle. |
| MIDA boronates | Controlled Release | Excellent for complex, multi-step, one-pot reactions. | The high stability of MIDA boronates allows them to survive a wide range of reaction conditions, only participating in coupling when aqueous base is introduced. |
Experimental Design & Protocols
The following section provides a detailed, field-tested protocol for a representative Suzuki-Miyaura coupling using an alternative reagent. The causality behind each step is explained to empower the researcher to adapt the protocol to their specific needs.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with 2-Cyanophenylboronic Acid Pinacol Ester
This protocol demonstrates the use of a stable boronic ester alternative for the synthesis of a biaryl nitrile.
Diagram of Experimental Workflow:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Catalyst Pre-activation (Rationale): While many modern catalysts can be used directly, pre-forming the active Pd(0) species can sometimes lead to more consistent results, especially with challenging substrates. For this protocol, we will use a commercially available pre-catalyst.
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), 2-cyanophenylboronic acid pinacol ester (277 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).
-
Causality: An excess of the boronic ester is used to drive the reaction to completion. K₂CO₃ is a common and effective base for activating the boronic species to form the boronate, which is necessary for transmetalation.
-
-
Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).
-
Causality: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. A 3 mol% loading is a standard starting point for optimization.
-
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with argon or nitrogen gas three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Via syringe, add 1,4-dioxane (8 mL) and water (2 mL).
-
Causality: A mixture of an organic solvent and water is often used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
-
Conclusion and Future Outlook
While this compound is a valuable reagent for specific applications, its challenging electronic and steric profile makes it suboptimal for general biaryl synthesis. A thorough understanding of the Suzuki-Miyaura mechanism empowers chemists to make informed decisions when selecting an alternative. For syntheses requiring electron-deficient rings, reagents like 4-chloro-3-(methoxycarbonyl)phenylboronic acid offer similar electronics without ortho-steric hindrance. When steric bulk is the goal, traditional hindered reagents like 2-tolylboronic acid, paired with modern bulky phosphine ligands, are effective. Finally, for substrates prone to decomposition, the enhanced stability of boronic esters, such as pinacolates or MIDA boronates, provides a robust solution to mitigate side reactions like protodeboronation.[2] By moving beyond a single reagent and considering this broader toolkit of alternatives, researchers can significantly enhance the efficiency, scope, and success rate of their cross-coupling endeavors.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
A Comparative Guide for Researchers: Aryltrifluoroborates vs. Arylboronic Acids in Suzuki Reactions
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In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and broad applicability.[1][2] A critical component of this reaction is the organoboron reagent, which serves as the nucleophilic partner. For many years, arylboronic acids have been the default choice. However, potassium aryltrifluoroborate salts have emerged as a robust and often superior alternative, addressing some of the key limitations of their predecessors.
This guide offers a detailed, evidence-based comparison of aryltrifluoroborates and arylboronic acids in Suzuki-Miyaura reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical and mechanistic nuances of each reagent class to inform rational experimental design and optimization.
The Incumbents and the Challengers: A Profile of Two Reagent Classes
While both arylboronic acids and aryltrifluoroborates are designed to deliver an aryl group to the palladium catalyst, their inherent chemical properties dictate their stability, handling, and reactivity profiles.
Arylboronic Acids: As the traditionally favored reagents, arylboronic acids are commercially available for a vast array of substrates and have an extensive body of literature supporting their use. Their primary drawback is a susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, leading to reduced yields.[3][4][5] This is particularly problematic with electron-deficient, vinyl, and certain heteroarylboronic acids.[6][7] Furthermore, they can dehydrate to form cyclic anhydrides known as boroxines, which can complicate reaction stoichiometry and kinetics.[6]
Aryltrifluoroborates: Potassium aryltrifluoroborate salts (ArBF₃K) have gained significant traction due to their enhanced stability.[8] They are typically crystalline, free-flowing solids that are monomeric and far less prone to protodeboronation than their boronic acid counterparts.[2][9][10][11] This stability translates to a longer shelf-life, easier handling, and often leads to cleaner reactions with fewer byproducts.[9] In many cases, aryltrifluoroborates provide a slow, controlled release of the active boronic acid in situ, a feature that can be highly beneficial for sensitive substrates.
Performance Metrics: A Data-Driven Comparison
The decision to use an arylboronic acid versus an aryltrifluoroborate often hinges on the specific demands of the synthetic transformation. The following table summarizes key performance characteristics based on established literature.
| Feature | Arylboronic Acids | Aryltrifluoroborates |
| Stability | Susceptible to protodeboronation and boroxine formation.[3][4] | Generally stable, crystalline solids; resistant to protodeboronation.[2][9][10][11] |
| Handling | Can be hygroscopic and require careful storage. | Air- and moisture-stable, simplifying handling and storage.[8][12] |
| Reactivity | Generally higher intrinsic reactivity. | Often require in situ hydrolysis to the boronic acid for transmetalation.[13] |
| Stoichiometry | Formation of boroxines can lead to inaccurate stoichiometry. | Monomeric nature ensures precise and reproducible stoichiometry.[9] |
| Substrate Scope | Extremely broad, but can be problematic for unstable boronic acids.[6][7] | Excellent for a wide range of substrates, including those prone to decomposition.[1][10] |
| Byproducts | Prone to forming arene byproducts from protodeboronation.[4][5] | Generally leads to cleaner reaction profiles.[9] |
Mechanistic Considerations: The Catalytic Cycle
The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are common to both reagent types. The primary distinction lies in the activation of the boron reagent prior to transmetalation.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the distinct activation pathways for arylboronic acids and aryltrifluoroborates.
As illustrated in Figure 1, arylboronic acids typically react with a base to form a more nucleophilic borate species, which then undergoes transmetalation. In contrast, aryltrifluoroborates first undergo hydrolysis to generate the corresponding boronic acid in situ, which then enters the catalytic cycle.[13] This controlled release can be advantageous in minimizing premature decomposition of the boronic acid.
Experimental Protocols: From Theory to Practice
The following protocols provide a practical framework for conducting Suzuki-Miyaura reactions with both types of boron reagents.
General Experimental Workflow
A typical Suzuki-Miyaura reaction follows a standardized procedure, with minor adjustments depending on the specific reagents and substrates.
Figure 2. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Reaction: Coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.
Materials:
-
1-bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
Na₂CO₃ (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (toluene, ethanol, water) via syringe.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-nitrobiphenyl.
Protocol 2: Suzuki-Miyaura Coupling with an Aryltrifluoroborate
Reaction: Coupling of 4-chloroanisole with potassium phenyltrifluoroborate.
Materials:
-
4-chloroanisole (1.0 mmol, 143 mg)
-
Potassium phenyltrifluoroborate (1.2 mmol, 221 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.6 mg)
-
K₂CO₃ (3.0 mmol, 414 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube, add 4-chloroanisole, potassium phenyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.[8]
-
Seal the tube, then evacuate and backfill with argon three times.[8]
-
Add degassed toluene and water via syringe.[8]
-
Heat the reaction mixture to 80 °C in a preheated oil bath.[1][8]
-
Monitor the reaction progress by GC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[8]
-
Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.[8]
Strategic Reagent Selection: A Guide for the Practitioner
-
For robust, readily available substrates: Arylboronic acids are often the most economical and direct choice.
-
For substrates prone to protodeboronation (e.g., electron-deficient or heteroaryl systems): Aryltrifluoroborates are the preferred reagent due to their superior stability.[2][10][11]
-
For process development and scale-up: The enhanced stability, ease of handling, and consistent quality of aryltrifluoroborates can provide significant advantages in reproducibility and safety.
-
When using sensitive or complex substrates: The slow-release nature of aryltrifluoroborates can lead to higher yields and fewer impurities.
-
For high-throughput screening applications: The solid, non-hygroscopic nature of aryltrifluoroborates facilitates automated weighing and dispensing.
Conclusion
Arylboronic acids and aryltrifluoroborates are both highly effective reagents for Suzuki-Miyaura cross-coupling reactions. While arylboronic acids have a long history of use, the superior stability, handling characteristics, and unique reactivity profile of aryltrifluoroborates make them an essential tool for modern synthetic chemists. By understanding the distinct advantages and limitations of each reagent class, as detailed in this guide, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Polychlorinated Biphenyls (PCBs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and best practices for the validation of analytical methods for the detection and quantification of polychlorinated biphenyls (PCBs). As persistent organic pollutants (POPs), the accurate and reliable measurement of PCBs is critical for environmental monitoring, food safety, and human health risk assessment. This document moves beyond a simple checklist of validation parameters to explain the causality behind experimental choices, ensuring your methods are not only compliant but scientifically robust.
The Analytical Imperative: Why Rigorous Validation for PCBs is Non-Negotiable
Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners, each with varying levels of toxicity. Their chemical stability, a property that made them useful in industrial applications, also leads to their persistence in the environment and bioaccumulation in the food chain.[1] Consequently, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established strict guidelines for their monitoring.[2][3]
The complexity of PCB analysis arises from several factors: the presence of 209 different congeners, the often-low concentration levels in environmental and biological samples, and the presence of interfering compounds in complex matrices. Therefore, a thoroughly validated analytical method is paramount to ensure the data generated is accurate, reliable, and legally defensible.
Core Validation Parameters: A Comparative Overview
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For PCBs, this typically involves assessing a range of performance characteristics as outlined by various international standards and regulatory methods, such as EPA Method 8082A and ISO guidelines.[4][5][6][7]
Here, we compare the key validation parameters and provide insights into their practical application for PCB analysis.
| Validation Parameter | Objective | Typical Acceptance Criteria for PCB Analysis | Key Considerations & Alternatives |
| Specificity / Selectivity | To demonstrate that the analytical signal is solely from the target PCB congeners and not from interfering compounds. | Chromatographic resolution of target congeners from interferences. Mass spectral identification with correct ion ratios. | The use of dual-column gas chromatography (GC) with different stationary phases provides a high degree of confirmation.[4] For unequivocal identification, gas chromatography-mass spectrometry (GC-MS) is the gold standard, particularly triple quadrupole GC-MS/MS for its enhanced selectivity in complex matrices.[1][8] |
| Linearity & Range | To establish the concentration range over which the analytical method is accurate and precise. | Correlation coefficient (r²) > 0.995 for the calibration curve.[9][10] | A minimum of five concentration levels is recommended for establishing linearity. The analytical range should encompass the expected concentrations in real samples, from the limit of quantification (LOQ) to the highest expected level. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Typically 80-120% recovery for spiked samples.[10][11] | Accuracy is often assessed by analyzing certified reference materials (CRMs) or by spiking a blank matrix with a known concentration of PCBs. The choice of spiking concentration is crucial and should be relevant to the expected sample concentrations. |
| Precision (Repeatability & Reproducibility) | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15-20%.[10][12] | Repeatability (intra-assay precision) is assessed by analyzing replicate samples within the same laboratory, by the same analyst, on the same day. Reproducibility (inter-assay precision) is determined by analyzing the same sample under different conditions (e.g., different analysts, different days, different instruments). Interlaboratory comparison studies are the ultimate test of reproducibility.[13][14] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio (S/N) of 3:1.[15] | The LOD is a critical parameter for low-level environmental monitoring. It is important to distinguish the instrument detection limit (IDL) from the method detection limit (MDL), which accounts for the entire analytical process, including sample preparation. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) of 10:1 or the lowest point on the calibration curve.[15] | The LOQ must be at or below the relevant regulatory action levels. For example, the EPA has set a limit of quantification of ≤0.5 ppb for PCBs in drinking water.[2] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like GC oven temperature ramp, flow rate, or extraction time are slightly varied. | Robustness testing provides confidence in the method's performance during routine use and transfer between laboratories. |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key experiments for validating a gas chromatography-mass spectrometry (GC-MS) method for the analysis of PCBs in a solid matrix (e.g., soil or sediment).
Sample Preparation and Extraction Workflow
The initial extraction and cleanup steps are critical for removing interfering substances and concentrating the target PCBs.
Caption: Workflow for PCB Sample Preparation and Cleanup.
Protocol for Sample Extraction and Cleanup:
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample thoroughly.
-
Spiking: Accurately weigh a portion of the homogenized sample (e.g., 10 g) into an extraction cell. Spike the sample with a known amount of surrogate standards (e.g., isotopically labeled PCBs) to monitor the efficiency of the entire analytical process.
-
Extraction: Perform extraction using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).[11]
-
Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a nitrogen evaporation system.
-
Cleanup:
-
Acid Cleanup: If the sample contains a high amount of organic matter, a sulfuric acid cleanup may be necessary to remove interferences.[16]
-
Solid Phase Extraction (SPE): Pass the extract through a SPE cartridge containing Florisil or silica gel to remove polar interferences.
-
-
Final Concentration and Solvent Exchange: Concentrate the cleaned extract to a final volume (e.g., 1 mL) and exchange the solvent to one suitable for GC-MS analysis (e.g., isooctane). Add the internal standard just before analysis.
Linearity Study
Protocol:
-
Prepare a series of at least five calibration standards of the target PCB congeners in the appropriate solvent, covering the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate using the developed GC-MS method.
-
Plot the average peak area response against the concentration for each congener.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value greater than 0.995 is generally considered acceptable.[9][10]
Accuracy and Precision Study
Protocol:
-
Select a blank matrix (a sample known to be free of PCBs).
-
Spike replicate portions of the blank matrix (e.g., five replicates) with a known concentration of the target PCB congeners at a low, medium, and high concentration level within the linear range.
-
Process and analyze these spiked samples alongside a method blank and a laboratory control sample.
-
Calculate the percent recovery for each congener at each concentration level to determine accuracy.
-
Calculate the relative standard deviation (RSD) of the recovery values for each congener at each concentration level to determine precision.
Advanced Analytical Techniques: A Comparative Look
While GC with an electron capture detector (GC-ECD) has been a workhorse for PCB analysis, modern mass spectrometry techniques offer significant advantages in terms of selectivity and confirmation.[5][16]
| Technique | Principle | Advantages for PCB Analysis | Disadvantages |
| GC-ECD (Electron Capture Detector) | An electron capture detector is highly sensitive to halogenated compounds like PCBs. | High sensitivity, relatively low cost. | Prone to interferences from other halogenated compounds, provides limited structural information for confirmation. |
| GC-MS (Single Quadrupole) | Separates ions based on their mass-to-charge ratio. | Provides mass spectral information for positive identification of congeners. | Can have limitations in selectivity in very complex matrices. |
| GC-MS/MS (Triple Quadrupole) | Utilizes two mass analyzers in series for selected reaction monitoring (SRM), which significantly reduces background noise. | Superior selectivity and sensitivity, especially in complex matrices like food and biological tissues.[1][8] | Higher instrument cost and method development can be more complex. |
| GC-HRMS (High-Resolution Mass Spectrometry) | Measures the mass of ions with very high accuracy, allowing for the determination of the elemental composition. | Provides unambiguous identification of congeners and can differentiate between compounds with the same nominal mass. | Highest instrument cost. |
Overall Method Validation Workflow
The validation of an analytical method is a systematic process that should be well-documented.
Caption: A Phased Approach to Analytical Method Validation.
Conclusion
The validation of analytical methods for polychlorinated biphenyls is a rigorous but essential process for generating reliable and defensible data. By understanding the scientific principles behind each validation parameter and employing advanced analytical techniques like GC-MS/MS, researchers and scientists can ensure the quality and integrity of their results. This guide provides a framework for developing and validating robust analytical methods for PCBs, ultimately contributing to the protection of human health and the environment.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Determination of Polychlorinated Biphenyls(PCB) Using EPA Method 8082 | PerkinElmer [perkinelmer.com]
- 4. Restek - Article [restek.com]
- 5. epa.gov [epa.gov]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of polychlorinated biphenyls in fish: optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Validation of an analytical methodology to determine polychlorinated biphenyls in samples from blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of methods to determine PCB levels in blood serum: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. NEMI Method Summary - 8082A [nemi.gov]
A Senior Application Scientist's Guide to Computational Studies of Substituted Phenylboronic Acids in Drug Discovery
Introduction: The Rising Prominence of Phenylboronic Acids
Substituted phenylboronic acids (PBAs) have emerged from the realm of synthetic chemistry to become a cornerstone in modern medicinal chemistry and drug development.[1][2] Their unique electronic properties and the ability of the boron atom to form reversible covalent bonds with cis-diols—a common motif in biological molecules like saccharides and glycoproteins—make them exceptionally versatile pharmacophores.[3] This has led to their successful application as enzyme inhibitors, particularly against serine proteases, and as sophisticated sensors for biological analytes.[4][5]
The central mechanism of action involves the boron atom's transition from a trigonal planar sp² hybridization to a tetrahedral sp³ state upon binding to a biological target, often a key serine residue in an enzyme's active site.[6][7] Understanding and predicting how substituents on the phenyl ring modulate this reactivity, as well as the compound's overall physicochemical properties (e.g., pKa, solubility, and binding affinity), is paramount for rational drug design.
This guide provides an in-depth comparison of computational methodologies tailored for the study of substituted phenylboronic acids. We will move beyond mere protocol listings to explain the causality behind methodological choices, ensuring a robust and validated computational workflow for researchers, scientists, and drug development professionals.
The Computational Toolkit: A Multi-Scale Approach
A successful computational investigation of substituted phenylboronic acids rarely relies on a single method. Instead, a hierarchical or multi-scale approach is employed, where the accuracy and computational expense of the methods are balanced to answer specific questions at different stages of the drug discovery pipeline.
Diagram: Integrated Computational Workflow for Phenylboronic Acid Drug Discovery
Caption: An integrated workflow demonstrating how QSAR, QM, Molecular Docking, and MD simulations are synergistically applied in the rational design of phenylboronic acid-based drugs.
Quantum Mechanics (QM): The Foundation of Understanding
QM calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the intrinsic electronic properties of PBAs.[8] They provide the most accurate description of molecular geometry, charge distribution, and reactivity, forming the bedrock upon which other computational methods are built.
Key Applications:
-
pKa Prediction: The acidity (pKa) of the boronic acid moiety is critical for its biological activity, governing its ionization state at physiological pH. QM methods can predict pKa with high accuracy, guiding the selection of substituents to achieve a desired acidity.[9][10] Electron-withdrawing groups, for instance, are known to lower the pKa.[1]
-
Conformational Analysis: The orientation of the B(OH)₂ group relative to the phenyl ring can influence binding. QM is used to identify low-energy conformers that are relevant in a biological context.[1][11]
-
Electronic Property Calculation: Properties like electrostatic potential and frontier molecular orbital energies (HOMO/LUMO) can reveal insights into a molecule's reactivity and potential for forming non-covalent interactions.[12]
Experimental Protocol: DFT-Based pKa Prediction
This protocol outlines a common workflow for calculating the pKa of a substituted phenylboronic acid using a thermodynamic cycle.
-
Structure Preparation:
-
Build the 3D structures of the protonated (acid, AH) and deprotonated (conjugate base, A⁻) forms of the phenylboronic acid.
-
-
Conformational Search:
-
For both AH and A⁻, perform a conformational search to identify the global minimum energy structure. This is crucial as different conformers can have significantly different energies.[13]
-
-
Geometry Optimization and Frequency Calculation (Gas Phase):
-
Optimize the geometry of the lowest-energy conformer for both AH and A⁻ in the gas phase.
-
Causality: A high-level functional like M06-2X with a Pople-style basis set such as 6-311++G(d,p) is often chosen. M06-2X is well-suited for main-group thermochemistry and noncovalent interactions.[13][14]
-
Perform a frequency calculation at the same level of theory to obtain the Gibbs free energy in the gas phase (G_gas) and to confirm the structure is a true minimum (no imaginary frequencies).
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for both AH and A⁻ using a continuum solvation model (e.g., SMD or COSMO-RS).[9][15] This calculates the Gibbs free energy of solvation (ΔG_solv).
-
Causality: The change in charge upon deprotonation makes the solvation effect extremely important for accurate pKa prediction.[16]
-
-
pKa Calculation:
-
Calculate the Gibbs free energy of the species in solution: G_aq = G_gas + ΔG_solv.
-
The pKa is then calculated using the following equation: pKa = (G_aq(A⁻) + G_aq(H⁺) - G_aq(AH)) / (2.303 * RT)
-
The value for the Gibbs free energy of a proton in water (G_aq(H⁺)) is a well-established experimental value (e.g., -270.3 kcal/mol).[13]
-
Data Summary: Comparison of QM Methods
| Method/Functional | Basis Set | Typical Application | Strengths | Weaknesses |
| B3LYP | 6-31G(d) | Initial geometry optimization, large systems | Fast, widely used, good for geometries | Less accurate for thermochemistry and non-covalent interactions |
| M06-2X | 6-311++G(d,p) | pKa prediction, reaction energies | High accuracy for main-group elements, good for non-covalent interactions | More computationally expensive |
| MP2 | aug-cc-pVDZ | High-accuracy structural and thermochemical parameters | Includes electron correlation effects | Very computationally demanding, scales poorly with system size |
Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For PBAs, which often act as covalent inhibitors, specialized covalent docking protocols are required.
Key Applications:
-
Binding Pose Prediction: Identifies the most likely binding mode of the PBA inhibitor in the enzyme's active site.[4][17]
-
Virtual Screening: Screens large libraries of virtual PBA compounds to prioritize those with the highest predicted affinity for a target.
-
Structure-Activity Relationship (SAR) Analysis: Rationalizes experimental SAR data by visualizing how different substituents interact with protein residues.[18]
Diagram: Covalent Inhibition of a Serine Protease by a Phenylboronic Acid
Caption: Mechanism of covalent bond formation between a serine residue and a phenylboronic acid inhibitor within an enzyme's active site.
Experimental Protocol: Covalent Molecular Docking
This protocol describes a general workflow using a program capable of covalent docking (e.g., Schrödinger's Covalent Docking, GOLD).
-
Protein Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, add hydrogen atoms, and assign protonation states for residues at a physiological pH.
-
Define the reactive residue (e.g., the serine hydroxyl) in the active site.
-
-
Ligand Preparation:
-
Generate a 3D conformer of the substituted phenylboronic acid.
-
Assign partial charges using a QM method (as described above) for higher accuracy, as default force field charges for boron can be unreliable.
-
-
Grid Generation:
-
Define a docking grid box centered on the active site, encompassing the binding pocket.
-
-
Covalent Docking Simulation:
-
Specify the covalent reaction type (e.g., formation of a boronic ester with serine).
-
Run the docking algorithm. The software will sample ligand conformations and orientations, form the covalent bond, and score the resulting poses.
-
-
Pose Analysis and Selection:
-
Analyze the top-scoring poses. Examine key interactions such as the covalent bond geometry, hydrogen bonds, and hydrophobic contacts.
-
Trustworthiness: The selected pose should be chemically sensible and consistent with any available experimental SAR data. For example, a bulky substituent should not be placed in a sterically hindered pocket.[19] The final docked pose serves as the starting point for more rigorous MD simulations.[5]
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality
While docking provides a static snapshot, MD simulations model the dynamic behavior of the PBA-protein complex over time, providing crucial insights into binding stability and thermodynamics.
Key Applications:
-
Binding Stability Assessment: Evaluates the stability of the docked pose by simulating the complex in a solvated, physiological-like environment.
-
Refinement of Docking Poses: Allows the ligand and protein to adjust their conformations for a more realistic representation of the binding mode.
-
Binding Free Energy Calculation: More advanced techniques (e.g., MM/PBSA, free energy perturbation) can provide quantitative estimates of binding affinity.
Challenges and Considerations:
A significant challenge in MD simulations of boronic acids is the lack of well-validated force field parameters for the boron atom, especially for the sp³-hybridized tetrahedral state.[6] Developing custom parameters, often by fitting to QM data, is a critical step for achieving reliable simulation results.[6]
Experimental Protocol: MD Simulation of a PBA-Protein Complex
-
System Setup:
-
Start with the best pose from covalent docking.
-
Use a force field like AMBER or CHARMM. Ensure appropriate parameters for the covalent PBA-serine adduct are available or have been developed.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Minimization:
-
Perform energy minimization to remove any steric clashes introduced during the setup. This is typically done in a staged manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. This phase ensures the system is stable before the production run.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically 100s of nanoseconds) to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the PBA and the protein over time to understand which interactions are most persistent and critical for binding.
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For PBAs, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful.
Key Applications:
-
Predicting Activity: Estimate the biological activity of newly designed, unsynthesized PBA analogues.[20]
-
Guiding Lead Optimization: The graphical output (contour maps) from 3D-QSAR provides intuitive guidance on where to modify a molecule to enhance or decrease activity.[21]
Experimental Protocol: 3D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of substituted PBAs with experimentally measured biological activity (e.g., IC₅₀ values).
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model's predictive power).[21]
-
-
Molecular Alignment:
-
This is the most critical step. All molecules in the dataset must be aligned in a consistent manner. This can be done by superimposing a common scaffold.
-
-
Descriptor Calculation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate steric and electrostatic interaction energies using a probe atom. These energy values serve as the independent variables (descriptors).
-
-
Model Building and Validation:
-
Use a statistical method, typically Partial Least Squares (PLS), to correlate the calculated descriptors with the experimental activity.
-
Validate the model using the test set. A good model will accurately predict the activity of the compounds it has not seen before.[20]
-
-
Contour Map Analysis:
-
Visualize the results as 3D contour maps. For example, a green contour in a CoMFA map indicates regions where adding bulky groups is predicted to increase activity, while a blue contour in a CoMSIA map might indicate where adding an electronegative group is favorable.
-
Conclusion
The computational study of substituted phenylboronic acids is a multi-faceted endeavor that provides invaluable insights for drug discovery. By integrating quantum mechanics for fundamental property prediction, molecular docking for binding pose analysis, molecular dynamics for assessing complex stability, and QSAR for predictive modeling, researchers can navigate the chemical space of these versatile compounds with greater efficiency and precision. The protocols and rationale outlined in this guide provide a self-validating framework for generating reliable, actionable data, ultimately accelerating the journey from a virtual design to a potent therapeutic agent.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 17. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 3D-QSAR-aided design, synthesis, in vitro and in vivo evaluation of dipeptidyl boronic acid proteasome inhibitors and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Palladium Catalysts in Suzuki Coupling: A Comparative Performance Analysis
For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its power lies in its versatility, functional group tolerance, and the generally mild conditions under which it proceeds.[2] Central to the success of this Nobel Prize-winning reaction is the palladium catalyst. The evolution of these catalysts has been a story of continuous improvement, pushing the boundaries of what is synthetically possible. This guide provides a comparative analysis of the performance of various classes of palladium catalysts, offering insights grounded in experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The Crucial Role of the Ligand: A Mechanistic Perspective
The performance of a palladium catalyst in the Suzuki coupling is inextricably linked to the nature of the ligand coordinated to the palladium center. The catalytic cycle, which consists of three key steps—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the steric and electronic properties of the ligand.[2]
A well-designed ligand enhances the catalyst's stability and activity by:
-
Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, promoting the oxidative addition of the organic halide to the Pd(0) species. This is often the rate-determining step, especially for less reactive aryl chlorides.[3]
-
Promoting Reductive Elimination: Bulky ligands create steric strain around the palladium center in the diarylpalladium(II) intermediate, accelerating the reductive elimination step to form the desired biaryl product and regenerate the active Pd(0) catalyst.[2]
-
Stabilizing the Catalytic Species: Appropriate ligands prevent the aggregation of palladium nanoparticles (palladium black), which deactivates the catalyst.[4]
The interplay of these factors determines the catalyst's overall efficiency, substrate scope, and longevity, as measured by its Turnover Number (TON) and Turnover Frequency (TOF).
A Comparative Look at Palladium Catalyst Systems
The landscape of palladium catalysts for Suzuki coupling has evolved significantly, with each new generation offering improved performance for increasingly challenging substrates. We will now compare the key classes of palladium catalysts, highlighting their strengths and weaknesses with supporting data.
First-Generation Catalysts: The Workhorses (Pd(PPh₃)₄ and in situ systems)
The classical tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, and catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and phosphine ligands such as triphenylphosphine (PPh₃) are the venerable workhorses of Suzuki coupling.
Performance Characteristics:
-
Advantages: Readily available, relatively inexpensive, and effective for a range of simple aryl iodides and bromides.
-
Limitations: Generally require higher catalyst loadings (1-5 mol%), elevated temperatures, and are often inefficient for coupling less reactive aryl chlorides and sterically hindered substrates.[3]
Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Phosphines (Buchwald and Fu Ligands)
A major breakthrough in Suzuki coupling came with the development of bulky and electron-rich phosphine ligands by the groups of Stephen Buchwald and Gregory Fu.[5] These ligands, often biarylphosphines, dramatically expanded the scope of the reaction to include previously challenging substrates.
Key Ligand Classes:
-
Buchwald Ligands: A diverse family of dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[2] These ligands feature a biphenyl backbone with bulky alkyl substituents on the phosphorus atom and varied substitution on the second aryl ring. This architecture provides both the steric bulk and electron-donating properties necessary for high catalytic activity.
-
Fu Ligands: Ligands such as P(t-Bu)₃ and PCy₃ are also highly effective for Suzuki couplings.[6] Their steric bulk and strong electron-donating character make them suitable for a wide range of substrates.
Performance Characteristics:
-
Advantages: High activity for a broad range of substrates, including unactivated aryl chlorides and sterically hindered partners.[2] They enable reactions at lower catalyst loadings (often < 1 mol%) and at room temperature in many cases.[5]
-
Causality of Performance: The enhanced performance of these ligands stems from their ability to stabilize the monoligated L₁Pd(0) species, which is believed to be a key intermediate in the catalytic cycle.[2] This stabilization, coupled with their steric and electronic properties, accelerates both the oxidative addition and reductive elimination steps.
Third-Generation Catalysts: N-Heterocyclic Carbenes (NHCs) and Palladacycles
Further advancements have led to the development of even more robust and active catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands and palladacycles.
N-Heterocyclic Carbene (NHC) Ligands:
NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[7] This strong bond prevents ligand dissociation, leading to highly robust and active catalysts.
-
PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are a family of commercially available Pd-NHC complexes.[8] They are air- and moisture-stable, making them exceptionally easy to handle.[9]
Palladacycles:
Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure. They are known for their high thermal stability and catalytic activity.[1]
Performance Characteristics:
-
Advantages:
-
NHC-based catalysts: Exhibit exceptional activity for a wide array of substrates, including highly sterically hindered and heteroaromatic systems.[10] They often operate at very low catalyst loadings and show remarkable thermal stability. The "flexible steric bulk" of some NHC ligands is crucial for their high catalytic activity with challenging substrates.[10]
-
Palladacycles: Offer high stability and efficiency, making them suitable for large-scale synthesis.[1] They have been shown to achieve extremely high turnover numbers and frequencies.[1]
-
-
Causality of Performance:
-
The strong Pd-NHC bond leads to a more stable catalytic species that is resistant to deactivation. The powerful σ-donating ability of NHCs significantly enhances the rate of oxidative addition.[7]
-
Palladacycles are pre-activated, meaning the active Pd(0) species is readily generated under the reaction conditions, leading to high efficiency.
-
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes experimental data for the Suzuki coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / PPh₃ | PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low | - | - | [3] |
| Pd(OAc)₂ / XPhos | XPhos | 0.25 | K₃PO₄ | MeOH/THF | RT | 1 | 84 | 336 | 336 | [11] |
| (η³-1-tert-butylindenyl)Pd(XPhos)Cl | XPhos | 0.25 | K₂CO₃ | MeOH/THF | RT | 1 | >95 | >380 | >380 | [12] |
| PEPPSI-IPr | IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | 98 | [8] |
| Herrmann's Catalyst (Palladacycle) | - | 0.01 | K₃PO₄ | Dioxane | 100 | 20 | 66 | 6600 | 330 | [1] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from various sources and reaction conditions may vary.
Experimental Protocols: A Guide to Best Practices
The following are representative, detailed experimental protocols for Suzuki-Miyaura coupling reactions. These protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.
Protocol 1: General Suzuki Coupling of an Aryl Bromide using a Buchwald Ligand
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
SPhos (0.022 mmol, 9.0 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Protocol 2: Coupling of a Challenging Aryl Chloride using a PEPPSI Precatalyst
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
4-chlorotoluene (1.0 mmol, 126.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
PEPPSI-IPr (0.01 mmol, 6.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chlorotoluene, phenylboronic acid, PEPPSI-IPr, and potassium carbonate.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for completion using GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Catalytic Cycle and Catalyst Selection
To further aid in understanding the Suzuki coupling and the process of catalyst selection, the following diagrams are provided.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Reactive Starting Materials in Pharmaceutical Development
Introduction: The Criticality of Characterizing Reactive Starting Materials
In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorous scientific scrutiny. A pivotal, yet often challenging, aspect of this journey is the comprehensive characterization of starting materials, particularly those exhibiting high reactivity.[1][2] Reactive starting materials, such as acyl chlorides, sulfonate esters, organometallics, and other unstable intermediates, are the foundational building blocks of many active pharmaceutical ingredients (APIs).[][] Their inherent instability, while synthetically useful, presents a significant challenge to analytical chemists.[1][2] Inadequate characterization can lead to unforeseen side reactions, the generation of potentially genotoxic impurities, and process variability, all of which can compromise drug safety, efficacy, and manufacturability.[1][5]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key analytical techniques for characterizing reactive starting materials. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for establishing self-validating analytical systems. Our objective is to equip you with the knowledge to not only select the appropriate analytical tool but to understand the "why" behind its application, ensuring the scientific integrity and robustness of your analytical data.
The Analytical Gauntlet: A Multi-Modal Approach to Characterization
No single analytical technique can fully elucidate the multifaceted nature of a reactive starting material. A comprehensive understanding necessitates a multi-modal approach, leveraging the strengths of various techniques to build a complete picture of identity, purity, reactivity, and stability. The primary categories of techniques we will explore are:
-
Chromatographic Techniques: For separation and quantification of the starting material and its impurities.
-
Spectroscopic Techniques: For structural elucidation and real-time reaction monitoring.
-
Thermal Analysis and Calorimetry: For assessing thermal stability and predicting potential reactive hazards.
The selection of the most appropriate technique is dictated by the specific properties of the reactive functional group, the information required, and the stage of drug development.
References
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Chloro-2-cyanophenylboronic Acid
For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and scientific integrity. 5-Chloro-2-cyanophenylboronic acid, a valuable building block in synthetic chemistry, requires a comprehensive disposal strategy due to its potential hazards and reactive nature. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.
Core Principle: Proactive Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's risk profile is essential. While comprehensive toxicological data for this compound is not fully available, data from its Safety Data Sheet (SDS) and structurally similar compounds dictate that it must be treated as hazardous waste.[1] The primary concerns involve irritation and potential toxicity, along with hazardous decomposition products under thermal stress.
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary | Parameter | Description | Source(s) | | :--- | :--- | :--- | | Chemical Name | this compound |[1] | | CAS Number | 1072946-52-1 |[1] | | Known Hazards | Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] May be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4] | | Incompatibilities | Strong acids, strong bases, and strong oxidizing agents.[3][5][6] | | Thermal Decomposition | Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon dioxide, and hydrogen chloride gas.[1] | | Required PPE | ANSI-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3][7] | | Engineering Controls | All handling and disposal operations must be conducted within a certified chemical fume hood.[7] |
Immediate Safety & Spill Containment
Proper containment begins with proper handling. Adherence to engineering controls and PPE is non-negotiable. In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Emergency Protocol: Small Spill Response
-
Alert & Ventilate: Immediately alert personnel in the vicinity. Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Don PPE: Wear all required PPE, including respiratory protection (e.g., a P95 or P1 particle respirator) if there is a risk of inhaling dust.[1]
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material to avoid creating dust and place it into a suitable, pre-labeled container for solid hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For large spills, evacuate the area immediately and contact your EHS emergency line.
The Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][5][7] Doing so risks environmental damage and potential reactions within the drainage system. The only acceptable method is collection as hazardous waste for treatment by a licensed disposal facility.
Step 1: Waste Segregation
This is the most crucial step. This compound waste must be collected in a dedicated waste stream.
-
Causality: Co-mingling with incompatible waste, such as strong acids or oxidizers, can trigger violent or unpredictable chemical reactions.[5][7] Keeping waste streams separate is the primary defense against such events and is essential for safe transportation and final disposal.
Step 2: Containerization
Proper containment is dictated by the physical state of the waste.
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weighing papers, gloves, absorbent pads), in a sealable, chemically resistant container (e.g., a high-density polyethylene pail).[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[7]
Step 3: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool. The waste container must be clearly and indelibly labeled with:
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation.
Step 4: Secure Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[8] This location should be away from general laboratory traffic and incompatible chemicals.
Step 5: Professional Disposal
Arrange for the collection of the waste container with your institution's EHS office or a licensed professional waste disposal contractor.[1][2][9] The likely final disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[1]
Protocol for Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before they can be recycled or discarded.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect First Rinseate: The first rinseate is considered acutely hazardous and must be collected and added to your designated liquid hazardous waste container for this compound.[7]
-
Subsequent Rinses: Depending on your institutional guidelines, the second and third rinses may also need to be collected as hazardous waste.[7]
-
Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area. Deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. capotchem.com [capotchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Definitive Guide to Personal Protective Equipment for Handling 5-Chloro-2-cyanophenylboronic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Welcome to your essential guide for the safe handling of 5-Chloro-2-cyanophenylboronic acid (CAS No. 1072946-52-1). In modern drug discovery and development, boronic acids are invaluable building blocks, celebrated for their role in robust carbon-carbon bond formation, such as the Suzuki-Miyaura coupling.[1][2] However, their utility is matched by the critical need for meticulous safety protocols.
This document moves beyond a simple checklist. It provides a procedural and logistical framework grounded in scientific principles, designed to protect you—the researcher—and ensure the integrity of your work. While comprehensive toxicological data for this specific compound are not fully available, its structure as a halogenated cyanophenylboronic acid demands that we handle it with the caution afforded to its more thoroughly studied, and potentially hazardous, relatives.[3][4][5]
Hazard Assessment: Understanding the Risk
This compound is a solid, and like many functionalized boronic acids, its primary hazards are associated with its dust.[6][7] Dust particles can be easily inhaled or come into contact with skin and eyes, where they can react with moisture to cause irritation or corrosive injury.[6] Safety data for analogous compounds, such as other cyanophenylboronic acids, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation, with some being toxic if swallowed, inhaled, or in contact with skin.[4][5][8]
Therefore, a conservative approach is mandatory. We will operate under the assumption that this compound presents similar hazards.
| Hazard Classification (Based on Analogous Compounds) | GHS Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[4][5][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5][10] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
The selection of PPE is not about a single piece of equipment but about creating a comprehensive barrier between you and the chemical hazard. Each component serves a specific purpose, and their combined use provides the highest level of protection.
| PPE Component | Specification | Expert Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 certified) used in conjunction with a full-face shield. | Primary Defense: Goggles provide a tight seal to protect against fine dust particles.[11] Secondary Defense: A face shield offers a second, broader barrier protecting the entire face from splashes that could occur when preparing solutions or during a spill.[6][12] A face shield alone is inadequate as it does not protect from dust entering from the sides or bottom.[6] |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use. | Nitrile gloves offer robust protection against a wide range of chemicals, including the corrosive dust of boronic acids.[12][13] Double-gloving can be considered for extended procedures. Contaminated gloves must be disposed of as hazardous waste.[13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | A lab coat protects the skin and personal clothing from accidental spills and dust contamination.[14][15] Keeping it fully buttoned ensures maximum coverage. |
| Respiratory Protection | All handling of the solid must be performed within a certified chemical fume hood. | Engineering Control is Key: The fume hood is the primary method for controlling exposure to airborne dust.[6][7] If a procedure has a high potential to generate dust outside of a hood, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[3][16] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Preparation Phase
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Confirm Emergency Access: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[6][14]
-
Don PPE: Put on all required PPE as specified in the table above before approaching the chemical.
Handling Phase
-
Transfer Chemical: Handle the container of this compound within the fume hood. Open the container away from your breathing zone.
-
Minimize Dust: Use a micro-spatula to carefully transfer the solid. Avoid scooping or pouring actions that could generate airborne dust.[3][17] Tap the spatula gently rather than scraping.
-
Weighing: If possible, use an analytical balance inside the fume hood. If an external balance must be used, transfer the chemical to a tared, sealed vial inside the hood before moving to the balance.
-
Closing: Securely close the primary container immediately after use.[17][18]
Post-Handling & Cleanup
-
Decontaminate: Wipe down the spatula and work surface with a damp cloth (the rinsate is hazardous waste).
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Dispose of single-use items as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[14][19]
Caption: Standard workflow for handling this compound.
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately go to an eyewash station and flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[3][20][21] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[3][20]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while under an emergency shower if the spill is extensive.[6][20] Wash the area with mild soap and water.[22] Seek medical attention if irritation or pain persists.[20]
-
Inhalation: Move the affected person to fresh air immediately.[3][17] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the person's mouth with water and have them drink 2-4 cupfuls of water, if they are conscious and alert.[17] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
-
Minor Spill (in fume hood): Wearing full PPE, carefully sweep up the solid material with a scoop or shovel, avoiding dust creation.[3] Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3][14]
-
Major Spill (outside fume hood): Evacuate all personnel from the area and close the door.[20] Immediately notify your supervisor and institutional Environmental Health and Safety (EHS) department.[20]
Caption: Decision workflow for emergency response.
Waste Disposal Plan
Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.[23]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[13] It is incompatible with strong oxidizing agents and strong acids.[5][23]
-
Solid Waste Collection: Collect all unused solid chemical, contaminated weigh paper, and contaminated single-use PPE (e.g., gloves) in a designated, durable, and sealable container.[24]
-
Labeling: Clearly label the container "Hazardous Waste: this compound" and include the date accumulation started.[23]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood.[15][24] Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [24] After rinsing and air-drying, deface the original label, and the clean container can be disposed of in the appropriate glass or plastic recycling stream.
-
Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Contact your institution's EHS department to schedule a pickup for final disposal.[23] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[23][24]
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the quality of your scientific research.
References
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sciencing.com [sciencing.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. szabo-scandic.com [szabo-scandic.com]
- 19. aksci.com [aksci.com]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

